4E2RCat
Description
Properties
IUPAC Name |
5-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO4S2/c23-17-8-6-14(10-16(17)21(26)27)18-9-7-15(28-18)11-19-20(25)24(22(29)30-19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,26,27)/b19-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBPZFKXPCYOLU-ODLFYWEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401022540 | |
| Record name | 4E2RCat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401022540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432499-63-3 | |
| Record name | 4E2RCat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401022540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 4E2RCat in Inhibiting Translation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of 4E2RCat, a small molecule inhibitor of cap-dependent translation. This compound exerts its inhibitory effect by disrupting the crucial interaction between the eukaryotic initiation factor 4E (eIF4E) and the scaffolding protein eIF4G, core components of the eIF4F complex. This disruption prevents the assembly of the translation initiation machinery on the 5' cap of messenger RNAs (mRNAs), leading to a specific inhibition of cap-dependent translation. This guide details the molecular interactions, summarizes key quantitative data, provides detailed experimental protocols for studying this inhibitor, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Cap-Dependent Translation and the eIF4F Complex
Eukaryotic translation initiation is a fundamental biological process and a critical control point for gene expression. The majority of eukaryotic mRNAs are translated via a cap-dependent mechanism, which is initiated by the binding of the eIF4F complex to the 7-methylguanosine (m7G) cap structure at the 5' end of the mRNA.[1][2][3] The eIF4F complex is a heterotrimeric protein complex composed of:
-
eIF4E: The cap-binding protein that directly recognizes and binds to the m7G cap.[3]
-
eIF4G: A large scaffolding protein that orchestrates the assembly of other initiation factors.[1][3] It contains binding sites for eIF4E, the RNA helicase eIF4A, and the poly(A)-binding protein (PABP), facilitating mRNA circularization and efficient translation.[2]
-
eIF4A: An RNA helicase that unwinds the secondary structures in the 5' untranslated region (UTR) of mRNAs, allowing the ribosome to scan for the start codon.[1][3]
The assembly and activity of the eIF4F complex are tightly regulated by upstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[1][4] Dysregulation of these pathways is a common feature of many cancers, leading to the overexpression and hyperactivity of the eIF4F complex and the preferential translation of mRNAs encoding proteins involved in cell growth, proliferation, and survival.[4][5] This makes the eIF4F complex, and particularly the eIF4E-eIF4G interaction, a compelling target for anti-cancer drug development.[5][6]
This compound: A Disruptor of the eIF4E-eIF4G Interaction
This compound is a small molecule inhibitor identified through high-throughput screening for compounds that disrupt the eIF4E-eIF4G interaction.[7] By preventing the association of eIF4E with eIF4G, this compound effectively inhibits the formation of the functional eIF4F complex, thereby blocking cap-dependent translation initiation.[7][8]
Mechanism of Action
The primary mechanism of action of this compound is the allosteric inhibition of the eIF4E-eIF4G protein-protein interaction.[7][9] In silico modeling suggests that this compound binds to a pocket on the surface of eIF4E that is critical for its interaction with eIF4G.[7] This binding event physically obstructs the binding of eIF4G to eIF4E, preventing the assembly of the eIF4F complex at the 5' cap of mRNA.[7][9] Consequently, the recruitment of the 43S pre-initiation complex is stalled, leading to a global reduction in the translation of capped mRNAs.[7]
Importantly, this compound's inhibitory activity is specific to cap-dependent translation. It does not significantly affect cap-independent translation initiation mechanisms, such as those driven by internal ribosome entry sites (IRESs).[7][10] This specificity highlights its targeted mechanism of action.
Quantitative Data
| Assay Type | Target Interaction / Process | Reported IC50 | Reference |
| TR-FRET Assay | eIF4E-eIF4GI Interaction | 13.5 µM | [7] |
| In Vitro Translation Assay (Krebs extract, FF/HCV/Ren bicistronic mRNA) | Cap-dependent translation (Firefly luciferase) | Dose-dependent inhibition observed from 1 µM to 100 µM | [7] |
| In Vivo Protein Synthesis Assay (L132 cells) | Global protein synthesis | Significant inhibition at 25 µM | [7] |
| Coronavirus Replication Assay (HCoV-229E) | Viral replication | Dose-dependent inhibition, with significant reduction in viral titers at concentrations as low as 6.25 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the disruption of the eIF4E-eIF4G interaction in a high-throughput format.
Principle: The assay measures the FRET between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody that binds to tagged eIF4E and an acceptor fluorophore (e.g., d2) conjugated to a peptide fragment of eIF4G. When eIF4E and the eIF4G peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. This compound disrupts this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Dilute tagged recombinant human eIF4E and the biotinylated eIF4G peptide to the desired concentrations in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume microplate, add the diluted this compound solution.
-
Add the diluted tagged eIF4E to each well.
-
Add the biotinylated eIF4G peptide to each well.
-
Add the donor (e.g., Europium cryptate-labeled anti-tag antibody) and acceptor (e.g., streptavidin-d2) reagents.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a TR-FRET compatible plate reader.
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Translation Assay using Bicistronic Reporter mRNA
This assay assesses the specificity of this compound for cap-dependent translation.
Principle: A bicistronic mRNA reporter is used, containing two open reading frames (ORFs). The first cistron (e.g., Firefly luciferase) is translated via a cap-dependent mechanism, while the second cistron (e.g., Renilla luciferase) is driven by an IRES, allowing for cap-independent translation. The differential effect of this compound on the expression of the two reporters indicates its specificity.
Protocol:
-
In Vitro Transcription:
-
Linearize the plasmid DNA containing the bicistronic reporter construct.
-
Synthesize capped bicistronic mRNA using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Kit).
-
Purify the transcribed mRNA.
-
-
In Vitro Translation:
-
Prepare in vitro translation reactions using a cell-free extract (e.g., rabbit reticulocyte lysate or Krebs-2 extract).
-
To each reaction, add the bicistronic mRNA, amino acids (including a radiolabeled one like [³⁵S]-methionine if visualizing by autoradiography, or non-radiolabeled for luciferase assays), and varying concentrations of this compound or vehicle control (DMSO).
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).
-
-
Analysis:
-
Luciferase Assay: Measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system. Calculate the ratio of Firefly to Renilla luciferase activity to normalize for general translation effects.
-
Autoradiography: Separate the translated proteins by SDS-PAGE, expose the gel to a phosphor screen or X-ray film, and quantify the band intensities corresponding to the two reporter proteins.
-
GST Pull-Down Assay
This assay qualitatively or semi-quantitatively assesses the direct interaction between eIF4E and eIF4G and the ability of this compound to disrupt this interaction.
Principle: A GST-tagged fragment of eIF4G is immobilized on glutathione-sepharose beads. These beads are then incubated with purified eIF4E in the presence or absence of this compound. The amount of eIF4E that binds to the GST-eIF4G beads is then determined by western blotting.
Protocol:
-
Protein Expression and Purification:
-
Express and purify GST-tagged eIF4G fragment and untagged eIF4E from E. coli.
-
-
Binding Reaction:
-
Incubate the purified GST-eIF4G with glutathione-sepharose beads to immobilize the protein.
-
Wash the beads to remove unbound protein.
-
Incubate the GST-eIF4G-bound beads with purified eIF4E in a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.1% NP-40) in the presence of varying concentrations of this compound or vehicle control.
-
Incubate at 4°C with gentle rotation for a specified time (e.g., 2-4 hours).
-
-
Washing and Elution:
-
Wash the beads several times with the binding buffer to remove non-specific interactions.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a western blot using an anti-eIF4E antibody to detect the amount of eIF4E that was pulled down.
-
m7GTP-Sepharose Pull-Down Assay
This assay is used to assess the effect of this compound on the assembly of the entire eIF4F complex from a cell lysate.
Principle: m7GTP, the cap analog, is immobilized on sepharose beads. These beads are used to "pull down" eIF4E and any associated proteins (i.e., eIF4G and eIF4A) from a cell lysate. The effect of this compound on the co-precipitation of eIF4G and eIF4A with eIF4E is then analyzed.
Protocol:
-
Cell Lysate Preparation:
-
Prepare a cell lysate from a suitable cell line (e.g., HEK293T) under non-denaturing conditions.
-
-
Pull-Down:
-
Incubate the cell lysate with m7GTP-sepharose beads in the presence of this compound or vehicle control.
-
Incubate at 4°C with gentle rotation for a specified time (e.g., 2-4 hours).
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer.
-
Elute the bound proteins from the beads using a high concentration of free m7GTP or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and perform western blotting using antibodies against eIF4E, eIF4G, and eIF4A.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating eIF4F Complex Assembly
The PI3K/AKT/mTOR and RAS/MEK/ERK pathways are the primary regulators of eIF4F complex assembly and activity.
Caption: Signaling pathways regulating eIF4F complex assembly and this compound's point of intervention.
Experimental Workflow for Screening and Characterizing eIF4E-eIF4G Inhibitors
A typical workflow for identifying and characterizing inhibitors like this compound involves a series of assays with increasing complexity and biological relevance.
Caption: A generalized workflow for the discovery and development of eIF4E-eIF4G interaction inhibitors.
Conclusion
This compound represents a valuable chemical tool for studying the intricacies of cap-dependent translation and serves as a promising lead compound for the development of novel therapeutics targeting diseases characterized by dysregulated translation, such as cancer. Its specific mechanism of action, involving the disruption of the eIF4E-eIF4G interaction, provides a clear rationale for its biological effects. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued investigation of this compound and the discovery of next-generation translation inhibitors. Further studies to determine the precise binding kinetics (Kd and Ki) of this compound and its analogs will be crucial for advancing its development.
References
- 1. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biophysical studies of eIF4E cap-binding protein: recognition of mRNA 5' cap structure and synthetic fragments of eIF4G and 4E-BP1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human eukaryotic initiation factor 4E (eIF4E) and the nucleotide-bound state of eIF4A regulate eIF4F binding to RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. Molecular architecture of 4E-BP translational inhibitors bound to eIF4E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
The Structural Basis of 4E2RCat's Interaction with eIF4E: A Technical Guide for Researchers
An In-depth Examination of the Competitive Inhibition Mechanism Targeting Cap-Dependent Translation
This technical guide offers a comprehensive overview of the structural and molecular underpinnings of the interaction between the small molecule inhibitor 4E2RCat and the eukaryotic translation initiation factor 4E (eIF4E). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the binding mechanism, presents quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.
Introduction: Targeting the eIF4E-eIF4G Axis in Cap-Dependent Translation
The eukaryotic translation initiation factor 4E (eIF4E) is a pivotal protein in the regulation of cap-dependent mRNA translation. It functions by recognizing and binding to the 7-methylguanosine (m⁷G) cap structure at the 5' end of eukaryotic mRNAs. This binding initiates the assembly of the eIF4F complex, which includes the scaffolding protein eIF4G and the RNA helicase eIF4A. The interaction between eIF4E and eIF4G is a rate-limiting step in translation and is crucial for recruiting the 43S preinitiation complex to the mRNA, thereby enabling protein synthesis to commence.
The activity of eIF4E is tightly regulated, primarily by a family of repressor proteins known as the 4E-binding proteins (4E-BPs). In their hypophosphorylated state, 4E-BPs bind to the same site on the dorsal surface of eIF4E as eIF4G, acting as competitive inhibitors and thus stalling translation initiation. This eIF4E-eIF4G/4E-BP signaling axis is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. The small molecule this compound has been identified as an inhibitor of the eIF4E-eIF4G interaction, offering a promising avenue for modulating cap-dependent translation in pathological contexts.
The Structural Basis of this compound Binding to eIF4E
Currently, an experimental crystal structure of this compound in complex with eIF4E is not publicly available. The structural understanding of their interaction is derived from computational modeling and docking studies, supported by functional and biochemical data.
A Mechanism of Competitive Inhibition
Modeling studies predict that this compound binds directly to the dorsal surface of eIF4E. This is the same region that mediates the critical interaction with both eIF4G and the 4E-BPs. By occupying this site, this compound physically obstructs the binding of eIF4G and 4E-BP1, thereby preventing the formation of the active eIF4F complex and inhibiting cap-dependent translation.[1][2]
Interaction with eIF4E "Hot Spots"
Computational solvent mapping has identified five shallow pockets, or "hot spots," on the surface of eIF4E that are crucial for protein-protein interactions.[1] Docking models predict that this compound settles into this region, occupying four of these five critical hot spots.[1] This extensive interaction with the binding interface explains its efficacy in disrupting the association of eIF4E with its natural binding partners. The modeling suggests that further chemical modifications to this compound that could engage the fifth, unoccupied hot spot might lead to inhibitors with even greater potency and specificity.[1]
While the precise amino acid residues of eIF4E that directly interact with this compound have not been explicitly detailed in published models, the binding site is known to be a conserved hydrophobic patch. Key residues on eIF4E's dorsal surface that are critical for the interaction with the canonical YXXXXLΦ motif of eIF4G and 4E-BPs include Val69, Trp73, Leu131, and Gly139. It is within this residue landscape that this compound is predicted to bind.
Signaling and Experimental Frameworks
The following diagrams illustrate the regulatory pathway of eIF4E and a typical experimental workflow for studying inhibitors like this compound.
Caption: eIF4E regulatory pathway and the inhibitory action of this compound.
References
Audience: Researchers, scientists, and drug development professionals.
Abstract
Coronaviruses, a family of positive-sense single-stranded RNA viruses, are critically dependent on the host cell's translational machinery for their replication.[1] A key control point in this process is the cap-dependent translation initiation, orchestrated by the eukaryotic initiation factor 4F (eIF4F) complex.[2] This dependency presents a viable target for antiviral therapeutic strategies. This document provides a detailed technical overview of 4E2RCat, a small molecule inhibitor designed to disrupt the eIF4F complex. We will explore its mechanism of action, present quantitative data on its antiviral efficacy against human coronavirus 229E (HCoV-229E), detail relevant experimental protocols, and visualize the molecular interactions and pathways involved. The findings underscore the potential of targeting the eIF4E-eIF4G protein-protein interaction as a strategy to inhibit coronavirus replication.[1]
Introduction: The eIF4F Complex in Coronavirus Replication
The replication cycle of a coronavirus begins with the translation of its genomic RNA to produce replicase polyproteins.[3][4] This process, along with the translation of subsequently produced subgenomic mRNAs, is largely cap-dependent, requiring the host's eIF4F complex.[1] The eIF4F complex is a heterotrimeric protein assembly comprising:
-
eIF4E: The cap-binding protein that directly recognizes the 5' m7G cap structure of viral mRNAs.[2]
-
eIF4G: A large scaffolding protein that bridges eIF4E and the ribosome, facilitating its recruitment to the mRNA.[2]
-
eIF4A: An RNA helicase that unwinds the secondary structure in the 5' untranslated region (UTR) of the mRNA to allow for ribosomal scanning.[2][5]
The interaction between eIF4E and eIF4G is a rate-limiting step in translation initiation and is tightly regulated by cellular signaling pathways like PI3K/Akt/mTOR.[1][6] Many viruses, including coronaviruses, manipulate these pathways to enhance eIF4F complex formation and promote viral protein synthesis.[1] Consequently, inhibiting the formation of this complex is a promising host-directed antiviral strategy. This compound is a small molecule identified through high-throughput screening that specifically inhibits the crucial interaction between eIF4E and eIF4G.[1]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor, binding to eIF4E at the same site as eIF4G and the translational repressors, 4E-Binding Proteins (4E-BPs).[7] By occupying this "hot spot," this compound physically prevents the association of eIF4G with eIF4E.[1][7] This disruption prevents the assembly of a functional eIF4F complex, thereby blocking the recruitment of the 40S ribosomal subunit to capped viral mRNAs and halting cap-dependent translation.[1] This mechanism effectively curtails the production of viral proteins necessary for replication and the formation of new virions.[1][8]
Quantitative Data on Antiviral Activity
Studies on human coronavirus 229E (HCoV-229E) have demonstrated the potent antiviral activity of this compound. The molecule was first characterized for its ability to disrupt the eIF4E-eIF4G interaction directly.
Table 1: Biochemical Inhibition Data
| Compound | Target Interaction | Assay Type | IC50 | Citation |
|---|
| this compound | eIF4E - eIF4GI | TR-FRET | 13.5 μM |[1] |
The antiviral effects were then quantified in cell culture models, showing a significant, dose- and time-dependent reduction in viral replication.
Table 2: Antiviral Efficacy of this compound against HCoV-229E
| Concentration | Time Post-Infection | Effect Measured | Result | Citation |
|---|---|---|---|---|
| 6.25 μM | 48 hours | Extracellular Virus Titer | Near limit of detection | [1][8] |
| 12.5 μM | 24 hours | HCoV-229E S Protein Production | ~2.4-fold reduction | [8] |
| 12.5 μM | 24 hours | Host Protein Synthesis | ~40% inhibition | [5][8] |
| 50 μM | 4 hours | Poliovirus Protein Synthesis | No significant effect |[1][8] |
This compound demonstrated a stronger inhibitory effect on both extra- and intracellular coronavirus production compared to other translation inhibitors that target the eIF4A subunit.[1]
Table 3: Comparative Antiviral Activity of Translation Inhibitors against HCoV-229E
| Inhibitor | Target | Concentration | Reduction in Extracellular Viral Titer | Citation |
|---|---|---|---|---|
| Hippuristanol | eIF4A | 0.4 μM | ~10-fold | [1] |
| Silvestrol | eIF4A | 25 nM | ~100-fold | [1] |
| 4E1RCat | eIF4E-eIF4G | 25 μM | ~100-fold | [1] |
| This compound | eIF4E-eIF4G | 12.5 μM | >100-fold |[1] |
Relevant Signaling Pathways and Viral Manipulation
Coronavirus replication is enhanced by the activation of host signaling pathways that promote cap-dependent translation. The Akt-mTOR pathway, when activated, leads to the phosphorylation and inactivation of 4E-BPs, releasing eIF4E to form the eIF4F complex.[1][9] Additionally, the ERK-MNK pathway can lead to the phosphorylation of eIF4E itself, an event associated with stimulated protein synthesis.[1][10] SARS-CoV has been shown to activate Akt signaling, thereby favoring eIF4F formation and the translation of select mRNAs.[1] this compound circumvents these viral strategies by directly targeting the final assembled complex, making its action independent of the upstream signaling status.
Detailed Experimental Protocols
The following are methodologies for key experiments used to characterize this compound's activity.
eIF4F Pulldown Assay
This assay assesses the ability of this compound to disrupt pre-formed eIF4F complexes from a cellular source.
-
Preparation of Lysate: Prepare a ribosome salt wash (RSW) from L132 or HeLa cells, which is a rich source of translation initiation factors.[1]
-
Incubation with Inhibitor: Incubate the RSW with 25 μM this compound or vehicle control (1% DMSO) for 1 hour at 30°C.[1]
-
Affinity Pulldown: Add 50 μl of a 50% slurry of m7GTP-Sepharose beads (GE Healthcare) to the reaction mixtures. The m7GTP cap analog on the beads will bind to eIF4E.[1]
-
Binding: Incubate for 2 hours with end-over-end rotation at 4°C to allow the eIF4E and any associated proteins to bind to the beads.[1]
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using a buffer containing free m7GTP.
-
Analysis: Analyze the eluates by SDS-PAGE followed by Western blotting using antibodies against eIF4E, eIF4G, and eIF4A. A reduction in co-eluted eIF4G and eIF4A in the this compound-treated sample indicates disruption of the eIF4F complex.[1]
In Vivo Protein Synthesis Assay (Metabolic Labeling)
This method measures the rate of global protein synthesis within cells.
-
Cell Culture: Plate L132 cells and allow them to adhere.[1]
-
Treatment: Treat cells with varying concentrations of this compound for specified time periods (e.g., 4 or 24 hours).[1]
-
Starvation: Wash cells with PBS and incubate in methionine/cysteine-free DMEM for 30 minutes to deplete intracellular pools of these amino acids.
-
Labeling: Add fresh methionine/cysteine-free DMEM containing [35S]methionine/cysteine and continue incubation for 30-60 minutes.
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.
-
Quantification: Precipitate proteins using trichloroacetic acid (TCA). Measure the amount of incorporated radioactivity using a scintillation counter. Normalize the counts to the total protein concentration in the lysate. A decrease in incorporated [35S] indicates inhibition of protein synthesis.[1]
Coronavirus Infection and Titer Determination
This protocol is used to quantify the production of infectious viral particles.
-
Cell Seeding: Seed L132 cells in multi-well plates 24 hours prior to infection.[1]
-
Infection: Infect cells with HCoV-229E at a specified multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing vehicle (DMSO) or varying concentrations of this compound.[1]
-
Incubation: Incubate the infected cells for a set time course (e.g., 24, 48 hours).
-
Harvesting:
-
Titration: Determine the viral titer in the harvested samples using a standard plaque assay or TCID50 (50% tissue culture infective dose) assay on fresh monolayers of L132 cells.[1]
Cell Viability Assay
This assay determines if the antiviral effect is due to cytotoxicity.
-
Cell Seeding and Treatment: Seed L132 cells and treat with 12.5 μM this compound for the desired times.[1]
-
Cell Collection: Collect both the medium and the cells (after trypsinization).[1]
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive cells are apoptotic, while PI positive cells are necrotic or late apoptotic. The absence of a significant increase in stained cells in the treated population compared to the control indicates a lack of cytotoxicity.[1]
Conclusion and Future Directions
The small molecule this compound effectively curtails human coronavirus HCoV-229E replication by disrupting the formation of the essential eIF4F translation initiation complex.[1] It achieves this by blocking the protein-protein interaction between eIF4E and eIF4G, a mechanism that leads to a dose- and time-dependent decrease in viral protein synthesis and infectious virus production.[1][8] Importantly, this inhibition occurs at concentrations that are not significantly toxic to the host cells and do not affect cap-independent viral translation, suggesting a specific mechanism of action.[1][8]
The data strongly support the strategy of targeting the host eIF4F complex to block coronavirus infection.[1] This host-directed approach is attractive as it is less likely to be overcome by viral mutations compared to drugs targeting viral proteins. Future research should focus on:
-
Improving Potency: Structural modeling suggests that the affinity and specificity of this compound for eIF4E could be improved, potentially leading to derivatives with lower IC50 values.[1]
-
Broad-Spectrum Activity: Evaluating the efficacy of this compound and related compounds against a wider range of coronaviruses, including pathogenic strains like SARS-CoV-2 and MERS-CoV.
-
In Vivo Studies: Assessing the pharmacokinetic properties, safety profile, and in vivo efficacy of optimized eIF4E-eIF4G inhibitors in animal models of coronavirus infection.
References
- 1. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of coronavirus HCoV-OC43 by targeting the eIF4F complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coronaviruses: An Overview of Their Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccjm.org [ccjm.org]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Translational Control of COVID-19 and Its Therapeutic Implication [frontiersin.org]
- 10. Phospho-eIF4E stimulation regulates coronavirus entry by selective expression of cell membrane-residential factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the eIF4E-eIF4G Protein-Protein Interaction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the foundational research concerning the protein-protein interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G. This interaction is a cornerstone of cap-dependent translation initiation, a critical and highly regulated step in eukaryotic gene expression.[1][2] The assembly of the eIF4F complex, which consists of eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A, is essential for recruiting the 43S pre-initiation complex to the 5' end of mRNA.[3][4] Given its central role and frequent dysregulation in diseases like cancer, the eIF4E-eIF4G interface has become a significant target for therapeutic development.[5][6]
Structural Basis of the eIF4E-eIF4G Interaction
The interaction between eIF4E and eIF4G is a sophisticated molecular event governed by a bipartite binding mode, which is conserved across eukaryotes, from fungi to metazoans and plants.[1][2][7][8][9] This interaction involves two key motifs on eIF4G binding to two distinct surfaces on eIF4E.
-
Canonical Binding Motif: eIF4G possesses a highly conserved canonical binding motif, characterized by the consensus sequence Y(X)₄LΦ, where X is any amino acid and Φ is a hydrophobic residue.[2][8] This motif forms an α-helix that binds to a conserved hydrophobic patch on the dorsal surface of eIF4E.[1][5][8]
-
Non-Canonical Binding Motif: In addition to the canonical site, metazoan and plant eIF4Gs feature a non-canonical sequence.[1][2][5] This auxiliary motif interacts with the lateral surface of eIF4E, significantly enhancing the affinity and stability of the complex.[5][8]
This dual-contact mechanism, known as the bipartite recognition mode, is crucial for forming a stable eIF4E-eIF4G complex.[7][8] Crystal structures of human and Drosophila melanogaster eIF4E-eIF4G complexes have confirmed that these auxiliary sequences on eIF4G bind the lateral surface of eIF4E in a manner similar to that of the translational repressors, the 4E-Binding Proteins (4E-BPs).[5][10]
Caption: Bipartite binding model of eIF4G and competitive inhibition by 4E-BP1.
Quantitative Analysis of the Interaction
The affinity of the eIF4E-eIF4G interaction has been quantified using various biophysical techniques. The dissociation constant (Kd) is typically in the nanomolar range, indicating a high-affinity interaction. This interaction can be disrupted by small-molecule inhibitors, whose potency is often measured by the half-maximal inhibitory concentration (IC₅₀).
Table 1: Binding Affinity (Kd) of eIF4E for eIF4G and RNA Ligands
| Interacting Molecules | Method | Kd Value | Reference |
|---|---|---|---|
| eIF4E and eIF4G601–1196 | Filter Binding Assay | 40 ± 4 nM | [11] |
| eIF4E and eIF4G742–1196 | Filter Binding Assay | 91 ± 12 nM | [11] |
| eIF4E and eIF4G601–1488 | Filter Binding Assay | 68 ± 5 nM | [11] |
| eIF4E and m7GpppG (cap analog) | Fluorescence Titration | 561 nM | [12] |
| eIF4E and Capped RNA Oligos | Fluorescence Titration | Substantially lower than cap analog | [12] |
| Dm eIF4E and Dm Thor/eIF4G fragments | Isothermal Titration Calorimetry | Nanomolar range |[13] |
Table 2: IC₅₀ Values of Small-Molecule Inhibitors for the eIF4E-eIF4G Interaction
| Inhibitor | Assay | IC₅₀ Value | Reference |
|---|---|---|---|
| 4EGI-1 | High-Throughput Screening Assay | ~15 µM (in vitro) | [14] |
| 4E1RCat | Cap-dependent translation assay | 4 µM | [15] |
| (Z)-1 mimetic (E)-29a | Fluorescence Polarization Assay | 15.5 µM | [16] |
| (Z)-1 mimetic (E)-29a | Cell Proliferation (Melanoma) | 5.1 µM |[16] |
Regulation of the eIF4E-eIF4G Interaction
The formation of the eIF4F complex is a major convergence point for signaling pathways that control cell growth and proliferation. The interaction is regulated by two primary mechanisms: competitive inhibition by 4E-BPs and phosphorylation of eIF4E.
The 4E-BPs are a family of translational repressor proteins that directly compete with eIF4G for binding to the same dorsal and lateral surfaces on eIF4E.[1][4][17][18] Hypophosphorylated 4E-BPs bind tightly to eIF4E, sequestering it and preventing its association with eIF4G, thereby inhibiting cap-dependent translation.[19][20] The binding affinity of 4E-BPs to eIF4E is comparable to that of eIF4G, and the linker region connecting the binding motifs in 4E-BPs provides a competitive advantage.[13][21]
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a master regulator of cell growth and protein synthesis.[6][22] In response to growth factors, nutrients, and energy sufficiency, the mTORC1 complex becomes activated and phosphorylates 4E-BPs.[6][17][20] This hyperphosphorylation event causes a conformational change in 4E-BPs, drastically reducing their affinity for eIF4E.[4] Consequently, 4E-BP dissociates, freeing eIF4E to bind with eIF4G and initiate translation.[4][6] Therefore, mTOR acts as a molecular switch, integrating upstream signals to control the eIF4E-eIF4G interaction.[4]
References
- 1. Structure of eIF4E in Complex with an eIF4G Peptide Supports a Universal Bipartite Binding Mode for Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. portlandpress.com [portlandpress.com]
- 5. The Structures of eIF4E-eIF4G Complexes Reveal an Extended Interface to Regulate Translation Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Structural motifs in eIF4G and 4E-BPs modulate their binding to eIF4E to regulate translation initiation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of eIF4E in Complex with an eIF4G Peptide Supports a Universal Bipartite Binding Mode for Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Eukaryotic translation initiation factor 4G (eIF4G) coordinates interactions with eIF4A, eIF4B, and eIF4E in binding and translation of the barley yellow dwarf virus 3′ cap-independent translation element (BTE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computational selection of small molecule inhibitors of the eIF4E:eIF4G protein-protein complex involved in cancer | BioMolecular Engineering Research Center [bu.edu]
- 16. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4E-BP restrains eIF4E phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular architecture of 4E-BP translational inhibitors bound to eIF4E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. embopress.org [embopress.org]
- 20. Regulation of eIF4E and p70 S6 Kinase | Cell Signaling Technology [cellsignal.com]
- 21. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Cellular Pathways Affected by 4E2RCat
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular pathways modulated by 4E2RCat, a potent inhibitor of the eIF4E-eIF4G interaction. Eukaryotic initiation factor 4E (eIF4E) is a critical oncoprotein frequently overexpressed in a wide range of human cancers, playing a pivotal role in driving the translation of mRNAs encoding key proteins involved in cell growth, proliferation, and survival. This compound disrupts the formation of the eIF4F translation initiation complex, leading to the suppression of cap-dependent translation. This guide details the mechanism of action of this compound, its effects on downstream signaling pathways, and its potential as a therapeutic agent in oncology. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the affected cellular pathways and experimental workflows to facilitate a deeper understanding and further investigation of this promising anti-cancer compound.
Introduction: The Role of eIF4E in Cancer
The eukaryotic translation initiation factor 4E (eIF4E) is a key regulator of protein synthesis, specifically binding to the 5' m7GpppN cap structure of eukaryotic mRNAs to facilitate ribosome recruitment and initiate translation. While essential for normal cellular function, the overexpression and hyperactivity of eIF4E are frequently observed in numerous cancers, where it is considered a potent oncogene.[1]
eIF4E preferentially promotes the translation of a subset of mRNAs, often termed "weak" mRNAs, which possess long, structured 5' untranslated regions (5' UTRs). These mRNAs typically encode for proteins critical for tumor progression, including:
-
Cell Cycle Regulators: Cyclin D1
-
Oncogenes: c-Myc
-
Survival Factors: Bcl-2
-
Angiogenesis Factors: Vascular Endothelial Growth Factor (VEGF)
The elevated expression of these proteins drives uncontrolled cell proliferation, inhibits apoptosis, and promotes tumor growth and metastasis.[1] The activity of eIF4E is tightly regulated by the upstream PI3K/Akt/mTOR signaling pathway. A key downstream effector of mTOR is the 4E-binding protein 1 (4E-BP1), which, in its hypophosphorylated state, binds to eIF4E and prevents its interaction with eIF4G, thereby inhibiting cap-dependent translation.[1]
This compound: A Specific Inhibitor of the eIF4E-eIF4G Interaction
This compound is a small molecule inhibitor designed to specifically disrupt the protein-protein interaction between eIF4E and the scaffolding protein eIF4G. This interaction is crucial for the assembly of the eIF4F complex, which also includes the RNA helicase eIF4A. By preventing the formation of this complex, this compound effectively blocks the initiation of cap-dependent translation.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of the eIF4G binding site on eIF4E. This disruption prevents the recruitment of the 40S ribosomal subunit to the 5' end of capped mRNAs, leading to a global reduction in the translation of proteins essential for cancer cell survival and proliferation.
Disruption of the eIF4F Complex
The eIF4F complex is central to the process of cap-dependent translation initiation. This compound's ability to sever the link between eIF4E and eIF4G leads to the disassembly of this critical complex. This has been experimentally demonstrated through m7GTP-sepharose pull-down assays, which show a significant reduction in the co-purification of eIF4G and eIF4A with eIF4E in the presence of this compound.[2]
dot
References
Initial Studies on 4E2RCat in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial research on 4E2RCat, a small molecule inhibitor of the eIF4E-eIF4G interaction, and its potential as an anti-cancer agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental procedures.
Core Concepts: Targeting the Translation Machinery in Cancer
The eukaryotic translation initiation factor 4F (eIF4F) complex is a critical nexus for the regulation of protein synthesis, a process frequently dysregulated in cancer. A key component of this complex is eIF4E, which binds to the 5' cap of mRNAs, a crucial step for the initiation of cap-dependent translation. In many cancers, the activity of eIF4E is heightened due to the hyperactivation of signaling pathways like PI3K/Akt/mTOR and Ras/MAPK. This leads to the preferential translation of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis.[1][2][3][4]
This compound is a small molecule designed to inhibit the interaction between eIF4E and eIF4G, a large scaffolding protein essential for the assembly of the eIF4F complex.[5][6][7] By disrupting this interaction, this compound effectively blocks cap-dependent translation, a mechanism that cancer cells are particularly dependent on.[1][8] This targeted approach has shown promise in preclinical studies, demonstrating anti-cancer activity and the potential to reverse chemoresistance.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies on this compound.
Table 1: In Vitro Inhibition of eIF4E-eIF4G Interaction
| Assay Type | Parameter | Value | Reference |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 13.5 µM | [6][9] |
Table 2: Inhibition of Protein Synthesis
| Cell Line | Treatment Concentration | Duration | Inhibition of Protein Synthesis | Reference |
| L132 | 6.25 µM | 4 hours | ~40% | [6] |
| MDA-MB-231 | 25 µM | 4 hours | Not specified, but inhibited | [5] |
Table 3: Effects on Viral Replication (as a surrogate for cap-dependent translation inhibition)
| Virus | Cell Line | Treatment Concentration | Time Post-Infection | Reduction in Extracellular Virus Titer | Reference |
| Human Coronavirus 229E | L132 | 6.25 µM | 48 hours | Very little detected | [10] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by targeting a central point in the cap-dependent translation initiation pathway. The following diagram illustrates the signaling cascade and the specific point of intervention by this compound.
References
- 1. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TARGETING THE eIF4F TRANSLATION INITIATION COMPLEX: A CRITICAL NEXUS FOR CANCER DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eukaryotic translation initiation factors as promising targets in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Optimal Concentration of 4E2RCat for In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E2RCat is a small molecule inhibitor that effectively disrupts the interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G. This interaction is a critical rate-limiting step in the initiation of cap-dependent translation, a process essential for the replication of a wide range of viruses. By targeting this host-cell machinery, this compound presents a promising broad-spectrum antiviral strategy. These application notes provide a comprehensive overview of the optimal concentrations and detailed protocols for utilizing this compound in in vitro antiviral assays, with a specific focus on coronaviruses.
Mechanism of Action: Targeting the eIF4F Complex
The replication of many viruses, including human coronavirus 229E (HCoV-229E), relies on the host cell's translational machinery to synthesize viral proteins.[1] The eIF4F complex, which consists of eIF4E (the cap-binding protein), eIF4A (an RNA helicase), and eIF4G (a scaffolding protein), plays a pivotal role in recruiting ribosomes to the 5' cap structure of viral mRNAs.[1] this compound specifically inhibits the interaction between eIF4E and eIF4G, thereby preventing the assembly of the functional eIF4F complex and subsequently halting cap-dependent translation and viral protein synthesis.[1][2] Notably, this compound has also been shown to inhibit the interaction between eIF4E and its negative regulator, 4E-BP1.[2][3]
Data Summary: Optimal Concentrations of this compound for Antiviral Activity
The following tables summarize the quantitative data from studies evaluating the antiviral efficacy of this compound against Human Coronavirus 229E (HCoV-229E) in L132 cells.
Table 1: Dose-Dependent Inhibition of Extracellular HCoV-229E Titer by this compound
| This compound Concentration (µM) | Infectious Virus Titer (TCID₅₀/ml) at 24 hpi | Infectious Virus Titer (TCID₅₀/ml) at 48 hpi |
| 0 (Vehicle) | ~1 x 10⁶ | ~1 x 10⁷ |
| 6.25 | ~1 x 10³ | < 10 (Below Limit of Detection) |
| 12.5 | < 10 (Below Limit of Detection) | < 10 (Below Limit of Detection) |
| 25 | < 10 (Below Limit of Detection) | < 10 (Below Limit of Detection) |
| 50 | < 10 (Below Limit of Detection) | < 10 (Below Limit of Detection) |
hpi: hours post-infection. Data is approximated from graphical representations in the source literature.[2][4]
Table 2: Dose-Dependent Inhibition of Intracellular HCoV-229E Titer by this compound
| This compound Concentration (µM) | Infectious Virus Titer (TCID₅₀/ml) at 24 hpi | Infectious Virus Titer (TCID₅₀/ml) at 48 hpi |
| 0 (Vehicle) | ~1 x 10⁵ | ~1 x 10⁶ |
| 6.25 | ~1 x 10² | < 20 |
| 12.5 | < 20 | < 20 |
| 25 | < 20 | < 20 |
| 50 | < 20 | < 20 |
hpi: hours post-infection. Data is approximated from graphical representations in the source literature.[2]
Table 3: Dose-Dependent Inhibition of HCoV-229E S Protein Expression by this compound
| This compound Concentration (µM) | Percentage of S Protein-Positive Cells at 24 hpi |
| 0 (Vehicle) | ~25% |
| 6.25 | ~10% |
| 12.5 | ~8% |
| 25 | ~5% |
| 50 | ~2% |
hpi: hours post-infection. Data is approximated from graphical representations in the source literature.[2][4]
Based on the available data, a concentration of 6.25 µM this compound is sufficient to achieve near-complete inhibition of HCoV-229E replication in L132 cells at 48 hours post-infection.[2][4]
Experimental Protocols
The following are detailed protocols for conducting in vitro antiviral assays with this compound.
Protocol 1: Cell Culture and Virus Infection
-
Cell Line: L132 human lung epithelial cells are a suitable model for HCoV-229E infection.
-
Culture Conditions: Culture L132 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus Stock: Propagate HCoV-229E in L132 cells and determine the virus titer using a standard TCID₅₀ (50% tissue culture infectious dose) assay.
-
Infection Procedure:
-
Seed L132 cells in appropriate culture vessels (e.g., 24-well plates) and grow to 80-90% confluency.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Infect the cells with HCoV-229E at a multiplicity of infection (MOI) of 0.1 in serum-free DMEM.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and wash the cells twice with PBS.
-
Add fresh DMEM containing 2% FBS and the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Protocol 2: Determination of Viral Titer by TCID₅₀ Assay
-
Sample Collection: At desired time points post-infection (e.g., 24 and 48 hours), collect the cell culture supernatants (for extracellular virus) and cell lysates (for intracellular virus). To prepare cell lysates, scrape the cells into the culture medium and subject them to three freeze-thaw cycles.
-
Serial Dilution: Perform 10-fold serial dilutions of the collected samples in serum-free DMEM.
-
Infection of Target Cells: Seed L132 cells in a 96-well plate. Once confluent, infect the cells with 100 µl of each virus dilution (8 replicates per dilution).
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Scoring: Observe the plates for the presence of cytopathic effect (CPE) in each well.
-
Calculation: Calculate the TCID₅₀/ml using the Reed-Muench method.
Protocol 3: Immunofluorescence Assay for Viral Protein Expression
-
Cell Preparation: Seed L132 cells on glass coverslips in a 24-well plate and infect with HCoV-229E as described in Protocol 1. Treat with this compound or vehicle control.
-
Fixation and Permeabilization: At 24 hours post-infection, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the viral protein of interest (e.g., mouse anti-HCoV-229E S protein monoclonal antibody) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature in the dark.[2]
-
Nuclear Staining: Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.[2]
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Determine the percentage of infected (fluorescently labeled) cells by counting at least 10 random fields of view for each condition.[2]
Visualizations
Signaling Pathway of Cap-Dependent Translation Inhibition by this compound
References
- 1. Blocking eIF4E-eIF4G interaction as a strategy to impair coronavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
4E2RCat: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
4E2RCat is a small molecule inhibitor of the eukaryotic initiation factor 4E (eIF4E) and eIF4G interaction, a critical step in cap-dependent translation. By disrupting the formation of the eIF4F complex, this compound effectively blocks the initiation of protein synthesis.[1][2] This property has made it a valuable tool for studying translation regulation and a potential therapeutic agent, particularly in the context of viral infections and cancer. This document provides detailed information on the solubility of this compound, protocols for its preparation for in vitro and in vivo experiments, and an overview of its mechanism of action.
Physicochemical Properties and Solubility
This compound is a light yellow to yellow solid with the chemical formula C₂₂H₁₄ClNO₄S₂ and a molecular weight of 455.93 g/mol .[1] Proper solubilization is crucial for its effective use in experimental settings.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 23.33 | 51.17 | Ultrasonic treatment may be required. Hygroscopic DMSO can affect solubility; use freshly opened solvent.[1] |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Preparation of Stock Solutions
For In Vitro Use:
To prepare a high-concentration stock solution, dissolve this compound in newly opened, anhydrous DMSO.[1]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2193 mL of DMSO to 1 mg of this compound).[1]
-
If necessary, sonicate the solution briefly to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[1]
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
Procedure:
-
Thaw a vial of the this compound stock solution.
-
Dilute the stock solution directly into the cell culture medium to the desired final concentration. For example, to treat cells with 12.5 µM this compound, dilute the stock solution accordingly.[2]
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Preparation of Formulation for In Vivo Use
The following protocol yields a suspended solution suitable for oral or intraperitoneal injection.[1]
Materials:
-
This compound DMSO stock solution (23.3 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for 1 mL working solution):
-
To 400 µL of PEG300, add 100 µL of the 23.3 mg/mL this compound stock solution in DMSO.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
The final concentration of this suspended solution is 2.33 mg/mL.[1]
Mechanism of Action: Inhibition of Cap-Dependent Translation
This compound functions by disrupting the interaction between eIF4E, the cap-binding protein, and eIF4G, a large scaffolding protein.[2] This interaction is fundamental for the assembly of the eIF4F complex, which is responsible for recruiting the 43S preinitiation complex to the 5' cap of mRNAs, a rate-limiting step in cap-dependent translation.[2][3] By preventing the eIF4E-eIF4G association, this compound effectively inhibits the initiation of translation of capped mRNAs.[1][2] This mechanism has been shown to be particularly effective in inhibiting the replication of viruses that rely on the host's cap-dependent translation machinery, such as human coronavirus 229E.[1][2]
Caption: Mechanism of this compound Action.
Experimental Workflow: In Vitro Inhibition Assay
The following diagram illustrates a general workflow for assessing the inhibitory effect of this compound on cap-dependent translation in a cell-based assay.
Caption: In Vitro this compound Experimental Workflow.
Key Experimental Considerations
-
Cytotoxicity: It is essential to determine the potential cytotoxicity of this compound in the cell line being used. A cell viability assay (e.g., MTT, trypan blue exclusion, or Annexin V staining) should be performed in parallel with the primary experiment.[2]
-
Specificity: To confirm that the observed effects are due to the inhibition of cap-dependent translation, consider using a control with a reporter construct driven by a cap-independent internal ribosome entry site (IRES), such as the encephalomyocarditis virus (EMCV) IRES.[1]
-
In Vivo Studies: When conducting animal studies, it is crucial to perform preliminary pharmacokinetic and toxicity studies to determine the optimal dosing regimen and to monitor for any adverse effects.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the intricacies of translation initiation and explore its therapeutic potential.
References
Application Notes and Protocols for eIF4E-eIF4G Pulldown Assay with 4E2RCat
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G is a critical control point in the initiation of cap-dependent translation. This process is frequently dysregulated in various cancers, making the eIF4E-eIF4G interaction a promising target for therapeutic intervention. The small molecule 4E2RCat has been identified as an inhibitor of this interaction, preventing the assembly of the eIF4F complex and thereby inhibiting cap-dependent translation.[1][2] This document provides a detailed step-by-step guide for performing an in vitro pulldown assay to validate the inhibitory effect of this compound on the eIF4E-eIF4G interaction.
The mTOR signaling pathway is a key regulator of translation initiation. A central mechanism of this regulation is the phosphorylation of 4E-binding proteins (4E-BPs) by mTORC1. When hypophosphorylated, 4E-BPs bind to eIF4E and prevent its interaction with eIF4G. Upon phosphorylation by mTORC1 in response to growth signals, 4E-BPs dissociate from eIF4E, allowing for the formation of the active eIF4F translation initiation complex.[3][4][5]
Signaling Pathway
Caption: mTOR signaling pathway regulating the eIF4E-eIF4G interaction.
Experimental Workflow
Caption: Experimental workflow for the eIF4E-eIF4G pulldown assay.
Protocols
Part 1: Recombinant Protein Expression and Purification
1.1 Expression and Purification of His-tagged eIF4E (Prey)
This protocol is for the expression of His-tagged eIF4E in E. coli and purification using Nickel-NTA (Ni-NTA) affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a His-eIF4E expression vector.
-
LB Broth and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA Agarose beads.
Procedure:
-
Inoculate a starter culture of transformed E. coli and grow overnight.
-
Inoculate a large culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (final concentration 0.1-1 mM) and incubate for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Incubate the supernatant with equilibrated Ni-NTA agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Load the lysate-bead slurry onto a chromatography column.
-
Wash the beads with 10-20 column volumes of Wash Buffer.
-
Elute the His-eIF4E protein with Elution Buffer.
-
Analyze fractions by SDS-PAGE and Coomassie staining to confirm purity.
-
Pool pure fractions and dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol).
1.2 Expression and Purification of GST-tagged eIF4G (Bait)
This protocol describes the expression of a GST-tagged fragment of eIF4G (e.g., amino acids 551-650, which contains the eIF4E binding site) in E. coli and purification using Glutathione-Sepharose affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a GST-eIF4G fragment expression vector.
-
LB Broth and appropriate antibiotic.
-
IPTG.
-
Lysis Buffer (PBS): 140 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.3, with 1 mM PMSF and 1x protease inhibitor cocktail.
-
Wash Buffer (PBS).
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione.
-
Glutathione-Sepharose beads.
Procedure:
-
Follow steps 1-6 for protein expression and cell lysis as described for His-eIF4E, using the appropriate GST-eIF4G construct and antibiotics.
-
Incubate the clarified lysate with equilibrated Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation.
-
Load the lysate-bead slurry onto a chromatography column.
-
Wash the beads with 10-20 column volumes of Wash Buffer (PBS).
-
Elute the GST-eIF4G protein with Elution Buffer.
-
Analyze fractions by SDS-PAGE and Coomassie staining.
-
Pool pure fractions and dialyze against a suitable storage buffer.
Part 2: eIF4E-eIF4G Pulldown Assay
Materials:
-
Purified His-eIF4E and GST-eIF4G proteins.
-
Glutathione-Sepharose beads.
-
This compound inhibitor (stock solution in DMSO).
-
Binding Buffer: 20 mM Tris-HCl pH 7.5, 100 mM KCl, 0.1% NP-40, 10% glycerol, 1 mM DTT.
-
Wash Buffer: Binding Buffer with adjusted salt concentration if necessary (e.g., 150-300 mM KCl) to reduce non-specific binding.
-
SDS-PAGE loading dye.
Procedure:
-
Immobilization of Bait Protein:
-
Take an appropriate amount of Glutathione-Sepharose beads (e.g., 20 µL of a 50% slurry per reaction).
-
Wash the beads twice with 500 µL of ice-cold Binding Buffer.
-
Add purified GST-eIF4G (bait protein, e.g., 2-5 µg) to the beads. As a negative control, add an equivalent amount of GST protein.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the GST-tagged protein to bind to the beads.
-
Wash the beads twice with Binding Buffer to remove unbound bait protein.
-
-
Binding of Prey Protein:
-
In separate tubes, prepare the prey protein solutions. For each reaction, use a consistent amount of purified His-eIF4E (e.g., 1-2 µg).
-
For the inhibitor-treated samples, pre-incubate the His-eIF4E with the desired concentrations of this compound (or vehicle control, DMSO) in Binding Buffer for 1 hour at room temperature.[6]
-
Add the His-eIF4E (with or without this compound) to the beads immobilized with GST-eIF4G (or GST control).
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute).
-
Carefully remove the supernatant (this can be saved as the "unbound" fraction for analysis).
-
Wash the beads three to five times with 500 µL of Wash Buffer. Each wash should be followed by gentle centrifugation and removal of the supernatant.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-30 µL of 2x SDS-PAGE loading dye.
-
Boil the samples for 5-10 minutes at 95°C to elute the bound proteins and denature them.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Analyze the results by Western blotting using anti-His and anti-GST antibodies.
-
Data Presentation
The results of the pulldown assay can be quantified by densitometry of the Western blot bands. The amount of His-eIF4E pulled down by GST-eIF4G in the presence of different concentrations of this compound can be compared to the vehicle control.
| Condition | GST-eIF4G (Bait) | His-eIF4E (Prey) | This compound (µM) | Relative His-eIF4E Pulldown (%) |
| Positive Control | + | + | 0 (Vehicle) | 100 |
| Inhibitor Test 1 | + | + | 10 | 55 |
| Inhibitor Test 2 | + | + | 25 | 28 |
| Inhibitor Test 3 | + | + | 50 | 12 |
| Negative Control 1 | - (GST only) | + | 0 (Vehicle) | < 5 |
| Negative Control 2 | + | - | 0 (Vehicle) | 0 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on experimental conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in negative control lanes | Non-specific binding of prey protein to beads or GST tag. | Increase the number and stringency of washes (e.g., increase salt or detergent concentration in Wash Buffer). Pre-clear the lysate with beads alone before adding the bait protein. |
| No or weak signal for pulled-down prey protein | Weak or no interaction between bait and prey. Protein degradation. Insufficient protein concentration. | Confirm protein-protein interaction by another method (e.g., co-immunoprecipitation). Add protease inhibitors to all buffers. Increase the concentration of bait and/or prey proteins. |
| Bait protein not efficiently bound to beads | Problem with GST tag or glutathione beads. | Check the integrity and functionality of the GST-tagged protein and the beads. Ensure proper equilibration of the beads. |
| Inconsistent results | Variability in pipetting, incubation times, or washing steps. | Ensure all steps are performed consistently across all samples. Prepare master mixes of buffers and protein solutions. |
References
- 1. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - GE [thermofisher.com]
- 2. The domains of yeast eIF4G, eIF4E and the cap fine-tune eIF4A activities through an intricate network of stimulatory and inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 4E2RCat in a Time-of-Addition Antiviral Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E2RCat is a small molecule inhibitor that disrupts the interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G, a critical step in the initiation of cap-dependent translation.[1][2] This mechanism makes it a valuable tool for studying cellular processes reliant on this pathway and as a potential antiviral agent. Many viruses, including coronaviruses, depend on the host cell's cap-dependent translation machinery for the synthesis of their viral proteins.[2][3] By inhibiting the eIF4F complex, this compound can effectively block viral replication.[1]
This document provides detailed application notes and protocols for utilizing this compound in a time-of-addition antiviral experiment. This type of assay is instrumental in determining the specific stage of the viral life cycle that is inhibited by an antiviral compound.[4] By adding the inhibitor at different time points relative to viral infection, researchers can pinpoint whether the compound targets early events (such as entry), later events (like replication and protein synthesis), or very late events (such as virion assembly and release).
Mechanism of Action: Inhibition of Cap-Dependent Translation
The initiation of translation of most eukaryotic mRNAs, as well as many viral mRNAs, is a complex process that begins with the recognition of the 5' cap structure by the eIF4F complex. This complex is composed of three main proteins: eIF4E, the cap-binding protein; eIF4A, an RNA helicase; and eIF4G, a scaffolding protein that bridges eIF4E and the poly(A)-binding protein (PABP), effectively circularizing the mRNA for efficient translation. This compound specifically targets the interaction between eIF4E and eIF4G, thereby preventing the assembly of the functional eIF4F complex and halting the recruitment of the ribosome to the mRNA.
Experimental Protocols
General Time-of-Addition Assay Principle
A time-of-addition assay helps to determine at which stage of the viral life cycle an antiviral compound is active. The compound is added at various time points before, during, and after viral infection. The resulting viral yield or a marker of viral replication is then measured.
Detailed Protocol: this compound Time-of-Addition Assay Against Human Coronavirus 229E
This protocol is adapted from studies investigating the effect of this compound on human coronavirus 229E (HCoV-2229E) in L132 cells.[1][5]
Materials:
-
Cell Line: L132 human lung epithelial cells.
-
Virus: Human coronavirus 229E (HCoV-229E).
-
Compound: this compound (stock solution in DMSO).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, DMSO (vehicle control).
-
Assay Plates: 96-well tissue culture plates.
-
Endpoint Analysis Reagents: (e.g., reagents for viral titer determination such as TCID50 assay, or for immunofluorescence staining of viral proteins).
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed L132 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in culture medium. A final concentration of 10-fold the EC50 is recommended. For this compound, a concentration range of 6.25 µM to 50 µM has been shown to be effective.[1]
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration well.
-
-
Infection and Compound Addition:
-
The following additions should be made at the specified time points relative to infection (Time 0).
-
Pre-treatment (-1 h): Remove the culture medium from the designated wells and add medium containing this compound. Incubate for 1 hour at 37°C. After incubation, remove the compound-containing medium and infect the cells as described for Time 0.
-
Co-treatment (0 h): Remove the culture medium. Add the virus inoculum and the medium containing this compound simultaneously.
-
Post-treatment (+1 h, +2 h, +4 h, etc.): Remove the culture medium and add the virus inoculum. Incubate for 1 hour at 37°C to allow for viral entry. After the 1-hour incubation, remove the inoculum, wash the cells with PBS, and add fresh medium. At the designated post-infection time points (e.g., 1, 2, 4, 8, and 12 hours), add the prepared this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for a full viral replication cycle (e.g., 24 to 48 hours).
-
-
Endpoint Analysis:
-
After the incubation period, quantify the extent of viral replication. This can be done through various methods:
-
TCID50 Assay: Collect the supernatant from each well and perform a Tissue Culture Infectious Dose 50 (TCID50) assay to determine the viral titer.
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the number of infectious virus particles.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for a viral protein (e.g., spike protein) to determine the percentage of infected cells.
-
RT-qPCR: Extract RNA from the cells or supernatant and perform reverse transcription quantitative PCR (RT-qPCR) to quantify viral RNA levels.
-
-
Data Presentation
The results of a time-of-addition experiment are typically presented as the percentage of viral inhibition at each time point relative to the untreated virus control.
Table 1: Hypothetical Time-of-Addition Data for this compound
| Time of this compound Addition (hours post-infection) | Viral Titer (TCID50/mL) | % Inhibition |
| -1 (Pre-treatment) | 1.5 x 10^2 | 99.85% |
| 0 (Co-treatment) | 2.0 x 10^2 | 99.80% |
| +1 | 5.0 x 10^2 | 99.50% |
| +2 | 1.2 x 10^3 | 98.80% |
| +4 | 8.0 x 10^4 | 20.00% |
| +8 | 9.5 x 10^4 | 5.00% |
| Untreated Control | 1.0 x 10^5 | 0% |
Interpretation: In this hypothetical example, this compound shows strong inhibition when added before, during, and in the early hours after infection. The loss of inhibitory activity at later time points (e.g., +4 hours) suggests that the compound targets a step in the viral life cycle that occurs within the first few hours of infection, consistent with its mechanism of inhibiting viral protein synthesis.
Table 2: Published Data on Dose- and Time-Dependent Inhibition of HCoV-229E by this compound [1][5]
| This compound Concentration | Incubation Time (h) | Extracellular Virus Titer (TCID50/mL) | Intracellular Virus Titer (TCID50/mL) |
| 6.25 µM | 24 | ~10^3 | ~10^3 |
| 6.25 µM | 48 | <10 | <20 |
| 12.5 µM | 24 | <10 | <10 |
| 12.5 µM | 48 | <10 | <10 |
| Vehicle (DMSO) | 24 | ~10^5 | ~10^5 |
| Vehicle (DMSO) | 48 | ~10^6 | ~10^6 |
Note: This table summarizes findings from published research and demonstrates the potent antiviral activity of this compound.[1][5]
Conclusion
The time-of-addition assay is a powerful tool to elucidate the mechanism of action of antiviral compounds. For an inhibitor like this compound that targets a fundamental cellular process hijacked by viruses, this assay can precisely define the therapeutic window of intervention during the viral replication cycle. The provided protocols and application notes serve as a comprehensive guide for researchers to effectively design and execute experiments utilizing this compound in antiviral research.
References
- 1. researchgate.net [researchgate.net]
- 2. ECACC Cell Lines are key in vitro tools for SARS-CoV-2 research | Culture Collections [culturecollections.org.uk]
- 3. Stanford Coronavirus Antiviral & Resistance Database (CoVDB) [covdb.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Impact of 4E2RCat on Host Cell Translation
For: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive guide to the methodologies used for evaluating the effects of the novel translational inhibitor, 4E2RCat, on host cell protein synthesis.
Introduction
The regulation of protein synthesis is a critical cellular process, and its dysregulation is a hallmark of various diseases, including cancer and viral infections. A key control point in this process is the initiation of cap-dependent translation, which is mediated by the eukaryotic initiation factor 4F (eIF4F) complex. This complex is assembled at the 5' cap structure of messenger RNAs (mRNAs) and is essential for the recruitment of the ribosome. The central component of the eIF4F complex is the cap-binding protein, eIF4E. The interaction of eIF4E with the scaffolding protein eIF4G is a rate-limiting step for translation initiation.
This compound is a novel therapeutic candidate designed to selectively inhibit cap-dependent translation. It is hypothesized to function by disrupting the crucial eIF4E-eIF4G interaction, thereby preventing the assembly of the eIF4F complex and subsequent ribosome recruitment. These application notes provide a detailed overview of the key experimental protocols to characterize the impact of this compound on host cell translation.
Proposed Mechanism of Action of this compound
This compound is thought to mimic the inhibitory action of the natural 4E-binding proteins (4E-BPs). In their hypophosphorylated state, 4E-BPs bind to eIF4E at the same site as eIF4G, competitively inhibiting the formation of the eIF4F complex. The signaling pathway diagram below illustrates the canonical mechanism of cap-dependent translation initiation and the proposed point of intervention for this compound.
Experimental Protocols
In Vitro eIF4E-eIF4G Interaction Assay
This assay directly measures the ability of this compound to disrupt the interaction between eIF4E and eIF4G in a cell-free system. A common method is the AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay).
-
Principle: Recombinant GST-tagged eIF4E and His-tagged eIF4G are incubated with Glutathione Donor beads and Nickel Chelate Acceptor beads. When eIF4E and eIF4G interact, the beads are brought into close proximity, resulting in a detectable light signal. This compound will compete with eIF4G for binding to eIF4E, leading to a decrease in the signal.
-
Materials:
-
Recombinant human GST-eIF4E
-
Recombinant human His-eIF4G (fragment containing the eIF4E binding site)
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Nickel Chelate Acceptor Beads
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well microplate
-
Plate reader capable of AlphaScreen™ detection
-
-
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution or vehicle control.
-
Add 5 µL of a solution containing GST-eIF4E and His-eIF4G to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a suspension containing the AlphaScreen™ beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen™-compatible plate reader.
-
-
Data Analysis: The data is typically plotted as the percentage of inhibition versus the log concentration of this compound to determine the IC50 value.
Cap-Pull Down Assay
This assay assesses the formation of the eIF4F complex in cell lysates.
-
Principle: m7GTP-Sepharose beads are used to capture eIF4E and its binding partners from cell lysates. The captured proteins are then analyzed by Western blotting.
-
Materials:
-
m7GTP-Sepharose beads
-
Cell lysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Antibodies against eIF4E, eIF4G, and 4E-BP1
-
-
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the lysate with m7GTP-Sepharose beads for 2 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against eIF4E, eIF4G, and 4E-BP1.
-
Dual-Luciferase Reporter Assay
This assay measures the effect of this compound on cap-dependent versus cap-independent translation in living cells.
-
Principle: A bicistronic reporter vector is used, where the expression of the first cistron (e.g., Renilla luciferase) is driven by a cap-dependent mechanism, and the second cistron (e.g., Firefly luciferase) is driven by an internal ribosome entry site (IRES), a cap-independent mechanism.
-
Materials:
-
Bicistronic luciferase reporter plasmid
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
-
Protocol:
-
Transfect cells with the bicistronic reporter plasmid.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
After the desired treatment time, lyse the cells and measure the Renilla and Firefly luciferase activities using a luminometer.
-
-
Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated. A decrease in this ratio indicates specific inhibition of cap-dependent translation.
Polysome Profiling
This technique provides a global view of translational activity by separating mRNAs based on the number of associated ribosomes.
-
Principle: Cell lysates are fractionated by sucrose density gradient ultracentrifugation. Actively translated mRNAs are associated with multiple ribosomes (polysomes) and sediment towards the bottom of the gradient. In contrast, poorly translated mRNAs are found in the lighter fractions with monosomes or are ribosome-free.
-
Experimental Workflow:
-
Protocol:
-
Treat cells with this compound or vehicle.
-
Incubate with cycloheximide to stall ribosomes on mRNA.
-
Lyse cells in a specialized buffer.
-
Layer the lysate onto a 10-50% sucrose gradient.
-
Centrifuge at high speed for several hours.
-
Fractionate the gradient while monitoring absorbance at 254 nm to visualize the ribosomal peaks.
-
Extract RNA from the collected fractions for further analysis (e.g., qRT-PCR for specific genes or RNA-seq for transcriptome-wide analysis).
-
SUnSET (Surface Sensing of Translation) Assay
This is a non-radioactive method to measure global protein synthesis rates.
-
Principle: Puromycin, an aminonucleoside antibiotic, mimics a charged tRNA and is incorporated into nascent polypeptide chains, causing their premature release. The amount of incorporated puromycin, which can be detected by a specific antibody, is directly proportional to the rate of global protein synthesis.
-
Protocol:
-
Treat cells with this compound or vehicle.
-
Add a low concentration of puromycin to the culture medium and incubate for a short period (e.g., 10 minutes).
-
Lyse the cells and perform a Western blot using an anti-puromycin antibody.
-
-
Data Analysis: The intensity of the puromycin signal across all protein bands is quantified and normalized to a loading control (e.g., actin).
Data Presentation
The following tables present hypothetical data for the characterization of this compound.
Table 1: In Vitro eIF4E-eIF4G Interaction Assay
| This compound Conc. (nM) | AlphaScreen Signal (a.u.) | % Inhibition |
| 0 (Vehicle) | 150,000 | 0 |
| 1 | 135,000 | 10 |
| 10 | 90,000 | 40 |
| 50 | 78,000 | 48 |
| 100 | 45,000 | 70 |
| 500 | 15,000 | 90 |
| IC50 (nM) | ~75 |
Table 2: Dual-Luciferase Reporter Assay in HEK293T Cells
| This compound Conc. (nM) | Renilla Luciferase (RLU) | Firefly Luciferase (RLU) | FLuc/RLuc Ratio | % Inhibition of Cap-Dependent Translation |
| 0 (Vehicle) | 1,200,000 | 960,000 | 0.80 | 0 |
| 10 | 1,150,000 | 782,000 | 0.68 | 15 |
| 50 | 1,250,000 | 500,000 | 0.40 | 50 |
| 100 | 1,180,000 | 306,800 | 0.26 | 67.5 |
| 250 | 1,210,000 | 193,600 | 0.16 | 80 |
Table 3: Global Protein Synthesis Rate by SUnSET Assay
| Treatment | Normalized Puromycin Signal | % of Control |
| Vehicle | 1.00 | 100 |
| This compound (100 nM) | 0.45 | 45 |
| This compound (250 nM) | 0.20 | 20 |
| Cycloheximide (100 µg/mL) | 0.05 | 5 |
Signaling Pathway Visualization
The diagram below illustrates the mTOR signaling pathway, which is a major regulator of cap-dependent translation through its effects on 4E-BP1.
Application Notes and Protocols for Studying 4E2RCat in a Triple-Negative Breast Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the eIF4F complex, which mediates the cap-dependent translation of mRNAs. In many cancers, the expression and activity of eIF4E are elevated, leading to the preferential translation of oncogenic proteins involved in cell proliferation, survival, and metastasis.[1][2] This makes eIF4E an attractive target for cancer therapy. 4E2RCat is a small molecule inhibitor that disrupts the interaction between eIF4E and eIF4G, a key step in the assembly of the eIF4F complex and the initiation of cap-dependent translation.[3][4][5] These application notes provide a detailed experimental design for investigating the efficacy and mechanism of action of this compound in a relevant cancer model.
This document outlines a comprehensive strategy for studying this compound using the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. TNBC is an aggressive subtype of breast cancer with limited targeted therapy options, and studies have shown that eIF4E is ubiquitously expressed in breast cancer cell lines, including triple-negative subtypes.[6][7] The protocols provided herein are designed to be a starting point for researchers and can be adapted for other cancer models with appropriate validation.
Recommended Cancer Model: MDA-MB-231
The MDA-MB-231 human breast adenocarcinoma cell line is a well-characterized and widely used model for triple-negative breast cancer.
Rationale for Selection:
-
High eIF4E Expression: MDA-MB-231 cells express high levels of eIF4E, suggesting a potential dependency on cap-dependent translation for their growth and survival.[6][8]
-
Aggressive Phenotype: This cell line exhibits an aggressive, invasive, and metastatic phenotype in vitro and in vivo, providing a relevant model to study the anti-cancer effects of this compound on these processes.
-
Established Xenograft Model: MDA-MB-231 cells readily form tumors in immunocompromised mice, allowing for in vivo efficacy studies of this compound.[6]
-
Relevance to Unmet Medical Need: TNBC lacks targeted therapies, making the investigation of novel therapeutic agents like this compound in this context highly significant.
Experimental Design
The following experimental workflow is proposed to comprehensively evaluate the effects of this compound in the MDA-MB-231 cancer model.
References
- 1. The Oncogene eIF4E: Using Biochemical Insights to Target Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological functions and research progress of eIF4E [frontiersin.org]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 5. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eIF4E knockdown decreases breast cancer cell growth without activating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribavirin treatment effects on breast cancers overexpressing eIF4E, a biomarker with prognostic specificity for luminal B-type breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: Measuring eIF4E-eIF4G Inhibition by 4E2RCat using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G is a critical node in the regulation of cap-dependent mRNA translation, a process frequently dysregulated in cancer and other diseases.[1][2] eIF4E binds to the 5' cap structure of mRNA, while eIF4G is a scaffolding protein that recruits the rest of the translation machinery.[3][4][5] The formation of the eIF4F complex, consisting of eIF4E, eIF4G, and the RNA helicase eIF4A, is a rate-limiting step in translation initiation.[2][6] Inhibition of the eIF4E-eIF4G interaction presents a promising therapeutic strategy for diseases characterized by aberrant protein synthesis. 4E2RCat is a small molecule inhibitor that disrupts this interaction.[7][8] This document provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the inhibitory activity of this compound on the eIF4E-eIF4G interaction.
Principle of the TR-FRET Assay
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening (HTS) of protein-protein interaction inhibitors.[9][10][11] The assay relies on the transfer of energy from a long-lifetime donor fluorophore (typically a lanthanide like Europium or Terbium) to an acceptor fluorophore when they are in close proximity (<10 nm).[12][13] In this specific application, eIF4E and a fragment of eIF4G are differentially tagged with components of the TR-FRET pair. When the proteins interact, the donor and acceptor are brought close enough for FRET to occur. An inhibitor, such as this compound, disrupts this interaction, leading to a decrease in the FRET signal. The use of a time-resolved measurement minimizes background fluorescence, thereby increasing the assay's sensitivity.[9][13]
Quantitative Data Summary
The inhibitory potency of this compound on the eIF4E-eIF4G interaction has been determined using the TR-FRET assay.
| Compound | Target Interaction | Assay Type | IC50 Value |
| This compound | eIF4E-eIF4G | TR-FRET | 13.5 µM[7][14] |
eIF4E-eIF4G Signaling Pathway and Inhibition
The formation of the eIF4F complex is a central event in translation initiation and is regulated by upstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][15] The mTOR pathway controls the activity of 4E-binding proteins (4E-BPs), which are natural inhibitors of the eIF4E-eIF4G interaction.[2][4] When hypophosphorylated, 4E-BPs bind to eIF4E and prevent its association with eIF4G.[5] The MAPK/ERK pathway can lead to the phosphorylation of eIF4E, which is thought to enhance its activity.[4] this compound directly targets the interaction between eIF4E and eIF4G, thereby inhibiting cap-dependent translation.[14]
Caption: eIF4E-eIF4G signaling and inhibition pathway.
Experimental Protocol
Materials and Reagents
-
Recombinant His-tagged eIF4E
-
Recombinant GST-tagged eIF4G fragment (e.g., amino acids 517-606)[6]
-
This compound (or other test compounds)
-
TR-FRET Donor: Terbium-labeled anti-His antibody
-
TR-FRET Acceptor: Allophycocyanin (APC) or other suitable fluorophore-labeled anti-GST antibody
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Triton X-100, 0.1% BSA
-
384-well low-volume microplates (black)
-
TR-FRET compatible plate reader
Experimental Workflow
Caption: TR-FRET assay workflow for eIF4E-eIF4G inhibition.
Assay Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reagent Preparation:
-
Dilute His-eIF4E and GST-eIF4G fragment to their optimal working concentrations in Assay Buffer. The optimal concentrations should be determined empirically by titrating both proteins.
-
Prepare a mixture of the Terbium-labeled anti-His antibody and the APC-labeled anti-GST antibody in Assay Buffer at their recommended concentrations.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 4 µL of the diluted His-eIF4E to each well.
-
Add 4 µL of the diluted GST-eIF4G fragment to each well.
-
Controls:
-
Positive Control (Maximum FRET): His-eIF4E + GST-eIF4G + Vehicle
-
Negative Control (Background): His-eIF4E + Vehicle (no GST-eIF4G) or GST-eIF4G + Vehicle (no His-eIF4E)
-
-
-
Incubation:
-
Gently mix the plate and incubate for 30-60 minutes at room temperature to allow for the binding of eIF4E and eIF4G and inhibition by this compound.
-
-
Detection:
-
Add 10 µL of the TR-FRET antibody mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate using a TR-FRET compatible plate reader. Set the excitation wavelength to approximately 340 nm.
-
Measure the emission at the donor wavelength (e.g., ~620 nm for Terbium) and the acceptor wavelength (e.g., ~665 nm for APC) after a time delay (typically 50-150 µs).[9]
-
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission.
-
Ratio = (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000
-
-
Normalize the Data: Express the TR-FRET ratio as a percentage of the positive control (maximum FRET signal).
-
% Inhibition = 100 * (1 - [(Sample Ratio - Negative Control Ratio) / (Positive Control Ratio - Negative Control Ratio)])
-
-
Determine the IC50: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the TR-FRET signal.[9]
Troubleshooting
-
High Background Signal: Ensure that the time delay setting on the plate reader is optimized. Check for autofluorescence of the test compounds.
-
Low Signal-to-Background Ratio: Optimize the concentrations of the recombinant proteins and TR-FRET antibodies. Ensure the purity and activity of the proteins.
-
"Hook" Effect: At very high concentrations of one of the binding partners, the TR-FRET signal may decrease. This can be avoided by performing a thorough titration of both proteins to find the optimal concentration range.[11]
This TR-FRET assay provides a robust and sensitive method for quantifying the inhibitory activity of compounds like this compound on the eIF4E-eIF4G interaction. The protocol can be adapted for high-throughput screening to identify novel inhibitors of this critical protein-protein interaction for therapeutic development.
References
- 1. Signalling to eIF4E in cancer | Semantic Scholar [semanticscholar.org]
- 2. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human eukaryotic translation initiation factor 4G (eIF4G) recruits mnk1 to phosphorylate eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | covid19-help.org [covid19-help.org]
- 9. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reducing eIF4E-eIF4G Interactions Restores the Balance Between Protein Synthesis and Actin Dynamics in Fragile X Syndrome Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
assessing and minimizing 4E2RCat-induced cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4E2RCat, a small molecule inhibitor of the eIF4E-eIF4G interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions by inhibiting the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and the scaffolding protein eIF4G.[1][2] This interaction is a critical step in the assembly of the eIF4F complex, which is essential for cap-dependent translation initiation. By preventing this association, this compound effectively blocks the recruitment of ribosomes to capped mRNAs, thereby inhibiting protein synthesis.[1][3]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used as a tool to study the role of cap-dependent translation in various biological processes. It has been notably effective in inhibiting the replication of coronaviruses, such as human coronavirus 229E (HCoV-229E), which are dependent on the host's translation machinery.[1][2][4] It is also utilized in cancer research to investigate the effects of inhibiting eIF4E, a factor often dysregulated in cancer.[3][5]
Q3: Is this compound expected to be cytotoxic to my cells?
A3: At concentrations effective for inhibiting cap-dependent translation and viral replication (e.g., 6.25 µM), this compound has been shown to not be the result of nonspecific cellular toxicity.[6] One study reported that this compound does not induce cell death in L132 cells at a concentration of 12.5 µM.[1] However, as with any small molecule inhibitor, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How does this compound differ from other eIF4E-eIF4G interaction inhibitors like 4EGI-1?
A4: While both this compound and 4EGI-1 inhibit the eIF4E-eIF4G interaction, 4EGI-1 has a dual activity.[5] It not only blocks the eIF4E-eIF4G interaction but also enhances the binding of eIF4E to the translational repressors, 4E-BPs.[5] this compound has been shown to inhibit the interaction of eIF4E with both eIF4G and 4E-BP1.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of protein synthesis | - Suboptimal concentration of this compound: The effective concentration can vary between cell lines. - Poor compound solubility: this compound may precipitate out of solution. - Cell permeability issues: The compound may not be efficiently entering the cells. - Degradation of the compound: Improper storage or handling. | - Perform a dose-response experiment to determine the optimal concentration for your cell line. A starting point could be in the range of 6.25 µM to 25 µM.[1][4] - Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting in culture medium.[1] - Verify cell entry, if possible, through indirect methods like assessing the inhibition of a known cap-dependent reporter. - Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. |
| High levels of unexpected cell death | - Concentration of this compound is too high: Exceeding the cytotoxic threshold for the specific cell line. - Prolonged exposure: Continuous treatment may lead to cumulative toxicity. - Off-target effects: At higher concentrations, small molecules can have unintended cellular effects. - Solvent toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. | - Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the IC50 for cytotoxicity in your cell line. - Optimize the treatment duration. Shorter incubation times may be sufficient to observe the desired effect. - Lower the concentration of this compound to the minimal effective dose. - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). |
| Variability in experimental results | - Inconsistent compound preparation: Differences in stock solution concentration or dilution. - Cell culture inconsistencies: Variations in cell density, passage number, or growth phase. - Assay variability: Inherent variability in the experimental assay being used. | - Prepare a large batch of the this compound stock solution to be used across all related experiments. - Standardize cell culture conditions meticulously. Ensure cells are seeded at the same density and are in the logarithmic growth phase. - Include appropriate positive and negative controls in every experiment. For example, a vehicle-only control (e.g., DMSO) is essential.[1] |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value | Reference |
| TR-FRET Assay | IC50 for inhibition of eIF4E-eIF4GI interaction | 13.5 µM | [7] |
Table 2: Effect of this compound on Coronavirus Replication
| Virus | Cell Line | Concentration | Effect | Reference |
| HCoV-229E | L132 | 6.25 µM | Significant reduction in intra- and extracellular infectious virus titers | [4] |
| HCoV-229E | L132 | 12.5 µM | Dose-dependent decrease in viral S protein expression | [1] |
Experimental Protocols
Cell Viability Assay
To determine the cytotoxicity of this compound, a standard cell viability assay can be performed.
-
Cell Seeding: Seed cells (e.g., L132) in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay, such as the MTT assay. Add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
eIF4F Pulldown Assay
This assay assesses the ability of this compound to disrupt the eIF4F complex.
-
Lysate Preparation: Prepare a ribosome salt wash (RSW) from cultured cells.
-
Compound Incubation: Incubate the RSW with either vehicle (e.g., 1% DMSO) or this compound (e.g., 25 µM) for 1 hour at 30°C.[1]
-
m7GTP-Sepharose Pulldown: Add m7GTP-Sepharose beads to the incubated RSW and rotate end-over-end for 2 hours at 4°C to pull down the eIF4F complex.[1]
-
Washing: Wash the beads multiple times with a low-salt buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using a buffer containing free m7GTP.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against eIF4E, eIF4G, and other eIF4F components. A decrease in the amount of eIF4G pulled down with eIF4E in the presence of this compound indicates disruption of the complex.
Signaling Pathways and Workflows
Caption: Signaling pathway of cap-dependent translation and points of inhibition.
Caption: Experimental workflow for assessing this compound-induced cytotoxicity and target engagement.
References
- 1. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | covid19-help.org [covid19-help.org]
- 3. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4E2RCat Concentration to Avoid Cellular Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using 4E2RCat, a potent inhibitor of the eIF4E-eIF4G interaction, while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G.[1][2] This interaction is a critical step in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation of mRNA into protein. By blocking this interaction, this compound effectively inhibits the translation of a subset of mRNAs, many of which are involved in cell growth, proliferation, and survival.[1][3]
Q2: What is the reported IC50 of this compound for inhibiting the eIF4E-eIF4G interaction?
A2: The reported 50% inhibitory concentration (IC50) of this compound for the disruption of the eIF4E-eIF4G interaction is approximately 13.5 μM, as determined by a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4]
Q3: Is this compound expected to be cytotoxic?
A3: At effective concentrations for inhibiting its target, this compound has been shown to have a favorable therapeutic window with minimal non-specific cellular toxicity. For instance, in studies on human coronavirus (HCoV-229E) replication in L132 cells, a concentration of 6.25 μM this compound was sufficient to completely block viral replication, a concentration at which host protein synthesis was only inhibited by about 40%.[4][5] Furthermore, at a concentration of 12.5 μM, this compound did not induce significant apoptosis in L132 cells.[4]
Q4: At what concentrations might off-target effects of this compound be observed?
A4: While this compound is selective for cap-dependent translation, some off-target effects have been suggested at very high concentrations. For example, at 100 μM, a slight effect on Hepatitis C Virus (HCV) IRES-mediated translation was observed, which is a cap-independent mechanism.[4] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cellular toxicity observed even at low concentrations of this compound. | Cell line is particularly sensitive to inhibition of cap-dependent translation. Incorrect solvent or final solvent concentration. Cell culture is stressed or unhealthy. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for your specific cell line. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.5%). Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before treatment. |
| No observable effect of this compound on the target process (e.g., cell proliferation, viral replication). | This compound concentration is too low. The biological process under investigation is not highly dependent on eIF4E-eIF4G mediated translation. Inactive compound. | Perform a dose-response experiment to determine the effective concentration for your system. As a positive control, assess the effect of this compound on the translation of a known eIF4E-sensitive mRNA (e.g., c-Myc, Cyclin D1). Verify the integrity and activity of the this compound compound. |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number, serum concentration). Inconsistent timing of this compound treatment. | Standardize all cell culture parameters. Use cells within a consistent range of passage numbers. Ensure the timing and duration of this compound exposure are consistent across all experiments. |
| Precipitation of this compound in culture medium. | Poor solubility of the compound at the desired concentration. | Prepare a fresh, concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the culture medium. Vortex the stock solution before use. |
Data Summary: this compound Concentration and Cellular Effects
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| L132 (human lung) | TR-FRET | 13.5 μM | IC50 for eIF4E-eIF4G interaction inhibition | [4] |
| L132 (human lung) | Viral Titer Assay | 6.25 μM | Complete inhibition of HCoV-229E replication | [4] |
| L132 (human lung) | [35S]methionine labeling | 6.25 μM | ~40% inhibition of host protein synthesis | [6] |
| L132 (human lung) | Annexin V/Propidium Iodide Staining | 12.5 μM | No significant induction of apoptosis | [4] |
| HeLa (human cervical cancer) | Metabolic Labeling | 50 μM | No effect on poliovirus (cap-independent) protein synthesis | [6] |
| MDA-MB-231 (human breast cancer) | [35S]methionine labeling | 25 μM | Inhibition of in vivo protein synthesis | [7] |
Key Experimental Protocols
Protocol 1: Assessment of Cellular Viability using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound using a colorimetric MTT assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: GST Pull-Down Assay to Assess eIF4E-eIF4G Interaction
This protocol provides a method to qualitatively assess the inhibitory effect of this compound on the interaction between eIF4E and eIF4G.
Materials:
-
Purified GST-tagged eIF4G fragment (containing the eIF4E binding site)
-
Purified recombinant eIF4E
-
Glutathione-agarose beads
-
Cell lysate containing endogenous eIF4E (as an alternative to recombinant eIF4E)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Wash buffer (Binding buffer with lower detergent concentration, e.g., 0.1% NP-40)
-
Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-eIF4E antibody
Procedure:
-
Incubate purified GST-eIF4G with glutathione-agarose beads to immobilize the protein.
-
Wash the beads to remove unbound GST-eIF4G.
-
Incubate the beads with recombinant eIF4E or cell lysate in the presence of various concentrations of this compound or a vehicle control.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted samples by SDS-PAGE followed by Western blotting using an anti-eIF4E antibody to detect the amount of eIF4E that was pulled down by GST-eIF4G. A reduction in the eIF4E band intensity in the presence of this compound indicates inhibition of the interaction.
Visualizing Key Pathways and Workflows
References
- 1. What are EIF4E inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting translation: eIF4E as an emerging anticancer drug target | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
addressing variability in antiviral efficacy of 4E2RCat
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4E2RCat, a small molecule inhibitor of the eIF4E-eIF4G interaction, for antiviral research. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key performance data to address the variability in its antiviral efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G.[1][2] By preventing this interaction, this compound blocks the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation of mRNA into protein.[2] Many viruses, including coronaviruses, rely on the host cell's cap-dependent translation machinery for their replication.[2] By inhibiting this process, this compound effectively reduces viral protein synthesis and subsequent viral replication.[3]
Q2: Against which types of viruses is this compound expected to be most effective?
A2: this compound is most effective against viruses that utilize a cap-dependent translation mechanism for their protein synthesis.[4] It has demonstrated significant efficacy against human coronavirus 229E (HCoV-229E).[1][3] Conversely, it is not expected to be effective against viruses that primarily use cap-independent translation mechanisms, such as internal ribosome entry sites (IRES). For example, this compound has little effect on poliovirus replication, which uses an IRES-mediated mechanism.[4]
Q3: What is the reported IC50 value for this compound?
A3: The 50% inhibitory concentration (IC50) of this compound for the interaction between eIF4E and eIF4GI has been determined to be 13.5 μM in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3] It is important to note that the effective concentration for antiviral activity in cell culture can vary depending on the cell type, virus, and experimental conditions.
Q4: How does the antiviral activity of this compound compare to other translation inhibitors?
A4: In studies with human coronavirus 229E, this compound demonstrated a stronger inhibitory effect on virus production compared to the eIF4A inhibitors hippuristanol and silvestrol.[3] While hippuristanol and silvestrol reduced infectious virus titers by 10- to 100-fold, no extracellular infectious virus was detectable in the presence of this compound.[3]
Q5: Can this compound affect host cell translation?
A5: Yes, since this compound targets a fundamental component of the host cell's translation machinery, it can inhibit host protein synthesis. However, studies have shown that at concentrations that completely block coronavirus replication (e.g., 6.25 μM), host protein synthesis is only inhibited by approximately 40%.[3] This suggests that the translation of some viral mRNAs may be more sensitive to the inhibition of eIF4F complex formation than the average host mRNA.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in antiviral efficacy between experiments. | 1. Inconsistent this compound concentration. 2. Variability in cell health and density. 3. Different passage numbers of cells or virus. 4. Degradation of this compound stock solution. | 1. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. 2. Ensure consistent cell seeding density and monitor cell viability. 3. Use cells and virus within a defined low passage number range. 4. Aliquot and store the this compound stock solution at -80°C and avoid repeated freeze-thaw cycles. |
| Lower than expected antiviral activity. | 1. Suboptimal concentration of this compound used. 2. The virus being tested may use a cap-independent translation mechanism. 3. Issues with the experimental assay (e.g., plaque assay, qPCR). | 1. Perform a dose-response experiment to determine the optimal concentration for your specific virus and cell line.[5] 2. Verify the translation initiation mechanism of your virus of interest. Test a positive control virus known to be sensitive to this compound (e.g., HCoV-229E). 3. Validate your antiviral assay with a known inhibitor for your virus of interest. |
| Observed cytotoxicity at effective antiviral concentrations. | 1. The specific cell line may be particularly sensitive to the inhibition of translation. 2. The concentration of this compound is too high. | 1. Determine the CC50 (50% cytotoxic concentration) of this compound for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). 2. Aim for a therapeutic window where the effective antiviral concentration is significantly lower than the cytotoxic concentration. |
| Inconsistent results in m7GTP pull-down assays. | 1. Inefficient lysis and protein extraction. 2. Non-specific binding of proteins to the beads. 3. Incomplete elution of bound proteins. | 1. Optimize the lysis buffer with appropriate detergents and protease inhibitors. 2. Pre-clear the lysate with unconjugated Sepharose beads and include a wash step with GTP to elute non-specific binders. 3. Elute with a buffer containing a high concentration of m7GTP or by boiling in SDS-PAGE loading buffer. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay System | Reference |
| IC50 (eIF4E-eIF4GI Interaction) | 13.5 µM | TR-FRET Assay | [3] |
| Antiviral Activity (HCoV-229E) | No detectable extracellular virus | L132 cells | [3] |
| Host Protein Synthesis Inhibition | ~40% inhibition at 6.25 µM | L132 cells | [3] |
Table 2: Dose-Dependent Inhibition of HCoV-229E by this compound
| This compound Concentration | Extracellular Virus Titer (PFU/ml) | Intracellular Virus Titer (PFU/ml) | Reference |
| Vehicle (DMSO) | ~1 x 10^6 | ~5 x 10^5 | [5] |
| 6.25 µM | Limit of Detection | ~1 x 10^3 | [5] |
| 12.5 µM | Limit of Detection | Limit of Detection | [5] |
| 25 µM | Limit of Detection | Limit of Detection | [5] |
| Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes. |
Experimental Protocols
Protocol 1: m7GTP-Sepharose Pull-Down Assay to Assess eIF4F Complex Disruption
This protocol is for purifying eIF4E and its binding partners to assess the effect of this compound on the integrity of the eIF4F complex.[3]
Materials:
-
Cells of interest
-
Lysis Buffer (LCB): 20 mM HEPES, pH 7.5, 100 mM KCl, 0.2 mM EDTA, supplemented with protease inhibitors
-
This compound (or DMSO as vehicle control)
-
m7GTP-Sepharose beads
-
Wash Buffer: LCB
-
Elution Buffer: LCB containing 1 mM m7GTP or 1 mM GTP (for control)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis: Lyse cells in LCB and clarify the lysate by centrifugation.
-
Incubation with this compound: Incubate the cell lysate with the desired concentration of this compound or DMSO for 1 hour at 30°C.
-
Binding to Beads: Add m7GTP-Sepharose beads to the lysate and incubate with end-over-end rotation for 2 hours at 4°C.
-
Washing: Pellet the beads by gentle centrifugation and wash three times with Wash Buffer. Perform an additional wash with LCB containing 1 mM GTP to remove non-specific binders.
-
Elution: Elute the bound proteins by incubating the beads with Elution Buffer containing 1 mM m7GTP for 10 minutes on ice. Alternatively, boil the beads in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against eIF4E, eIF4G, and 4E-BP1.
Protocol 2: In Vitro Translation Assay with a Bicistronic Reporter
This assay is used to assess the specificity of this compound for cap-dependent translation.[3] A bicistronic mRNA reporter contains a cap-dependent first cistron (e.g., Firefly luciferase) and a cap-independent (IRES-driven) second cistron (e.g., Renilla luciferase).
Materials:
-
Bicistronic reporter mRNA (e.g., FF/HCV/Ren)
-
In vitro translation system (e.g., Rabbit Reticulocyte Lysate)
-
This compound at various concentrations
-
Control inhibitors (e.g., m7GDP for cap-dependent, GDP for non-specific)
-
Luciferase assay reagents
Procedure:
-
Reaction Setup: Set up the in vitro translation reactions according to the manufacturer's instructions.
-
Addition of Inhibitors: Add the desired concentrations of this compound, control inhibitors, or vehicle (DMSO) to the reactions.
-
Addition of mRNA: Add the bicistronic reporter mRNA to initiate the translation reaction.
-
Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60-90 minutes).
-
Luciferase Assay: Measure the activity of both Firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each condition. A decrease in this ratio indicates specific inhibition of cap-dependent translation.
Visualizations
Caption: eIF4F translation initiation pathway and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating the antiviral efficacy of this compound.
References
Technical Support Center: Overcoming Resistance to 4E2RCat in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to 4E2RCat in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G.[1] By binding to eIF4E, this compound prevents the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation.[1][2] This complex recruits the 40S ribosomal subunit to the 5' cap of messenger RNAs (mRNAs), a critical step for protein synthesis.[3][4] Inhibition of this process can selectively affect the translation of mRNAs with long, structured 5' untranslated regions, which often encode for proteins involved in cell growth, proliferation, and survival, making it a target for cancer therapy.[5]
Q2: What is the typical potency of this compound?
A2: The potency of this compound can vary depending on the experimental system. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay monitoring the eIF4E-eIF4GI interaction, this compound has a reported 50% inhibitory concentration (IC50) of 13.5 μM.[1] In cell-based assays, the effective concentration can vary. For example, in human coronavirus (HCoV-229E)-infected L132 cells, significant inhibition of viral replication was observed at concentrations as low as 6.25 μM.[6]
Q3: Are there known off-target effects of this compound?
A3: At high concentrations (e.g., 100 μM), this compound may exhibit some off-target effects, as evidenced by the inhibition of IRES-mediated translation in in-vitro assays.[1] However, at concentrations that significantly inhibit host protein synthesis, this compound did not affect the cap-independent translation of poliovirus proteins, suggesting specificity for eIF4E-dependent translation.[1] It is always recommended to include appropriate controls to assess potential off-target effects in your specific experimental setup.
Troubleshooting Guide: Resistance to this compound in Long-Term Culture
Problem: After initial sensitivity, cells become less responsive to this compound treatment over time.
This is a common challenge in long-term cell culture studies with targeted inhibitors. Here are potential causes and troubleshooting strategies:
Potential Cause 1: Upregulation of eIF4F Complex Components
In response to the inhibition of the eIF4E-eIF4G interaction, cells may adapt by increasing the expression of eIF4E or eIF4G. This compensatory mechanism can effectively titrate out the inhibitor, leading to restored eIF4F complex formation and cap-dependent translation. A similar mechanism of resistance, involving the amplification of the EIF4E gene, has been observed in cells with acquired resistance to mTOR kinase inhibitors.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resistance due to eIF4E/eIF4G upregulation.
Experimental Protocols:
-
Western Blot for eIF4E and eIF4G:
-
Lyse this compound-resistant and parental (sensitive) cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against eIF4E and eIF4G overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and imaging system.
-
Normalize to a loading control like β-actin or GAPDH.
-
-
qRT-PCR for EIF4E and EIF4G1 mRNA:
-
Isolate total RNA from resistant and sensitive cells using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for EIF4E, EIF4G1, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in mRNA expression.
-
Potential Cause 2: Mutations in the eIF4E Binding Site
Although not yet reported for this compound, mutations in the target protein that prevent inhibitor binding while preserving protein function are a known mechanism of drug resistance. For example, mutations in the eIF4E protein in plants can confer resistance to viral proteins that hijack the translation machinery.[9] A mutation in a key lysine residue (K162R) of eIF4E has been shown to confer resistance to a covalent eIF4E inhibitor.[10]
Troubleshooting Steps:
-
Sequence the EIF4E gene: Isolate genomic DNA from resistant and sensitive cells and sequence the coding region of the EIF4E gene to identify any potential mutations.
-
In-silico modeling: If a mutation is found, use molecular modeling to predict its effect on this compound binding.
-
Functional validation: If a candidate resistance mutation is identified, introduce it into a wild-type eIF4E expression vector and assess its ability to confer resistance to this compound in sensitive cells.
Potential Cause 3: Activation of Cap-Independent Translation
Cells can adapt to the inhibition of cap-dependent translation by upregulating alternative, cap-independent translation mechanisms, such as those mediated by Internal Ribosome Entry Sites (IRES).[3][11] This would allow for the continued synthesis of essential proteins for survival and proliferation.
Troubleshooting Workflow:
Caption: Workflow to investigate cap-independent translation as a resistance mechanism.
Experimental Protocol: Bicistronic Reporter Assay
-
Construct or obtain a bicistronic reporter plasmid containing two reporter genes (e.g., Renilla and Firefly luciferase) separated by a well-characterized IRES element (e.g., from EMCV or c-myc). A control plasmid without the IRES should also be used.[7][12]
-
Transfect the resistant and sensitive cells with the bicistronic reporter plasmids.
-
After 24-48 hours, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.
-
Calculate the ratio of the second cistron (IRES-driven) to the first cistron (cap-dependent). An increase in this ratio in resistant cells compared to sensitive cells suggests an upregulation of cap-independent translation.
Potential Cause 4: Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump small molecule inhibitors out of the cell, reducing their intracellular concentration and efficacy.[13] This is a common mechanism of multidrug resistance in cancer cells.[13][14]
Troubleshooting Steps:
-
Assess ABC transporter expression: Use Western blot or qRT-PCR to compare the expression levels of common drug efflux pumps (e.g., ABCB1, ABCG2) in resistant and sensitive cells.
-
Use an efflux pump inhibitor: Treat resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., verapamil or elacridar). If sensitivity to this compound is restored, it suggests that drug efflux is a contributing factor to the observed resistance.
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound in Various Assays
| Assay Type | System | IC50 / Effective Concentration | Reference |
| TR-FRET | eIF4E-eIF4GI interaction | 13.5 µM | [1] |
| In Vitro Translation | Krebs extracts (cap-dependent) | Dose-dependent inhibition, significant at 25 µM | [1] |
| Viral Replication | HCoV-229E in L132 cells | Significant reduction at 6.25 µM | [6] |
| Protein Synthesis | L132 cells | ~40% inhibition at 12.5 µM (4h) | [1] |
Signaling Pathway Diagram
The activity of the eIF4F complex is regulated by major signaling pathways that are often dysregulated in cancer. Understanding these pathways can help in designing combination therapies to overcome resistance.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for this compound.
This technical support guide provides a starting point for addressing resistance to this compound. It is important to systematically investigate each potential mechanism and use appropriate controls to validate your findings.
References
- 1. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A biphenyl inhibitor of eIF4E targeting an internal binding site enables the design of cell-permeable PROTAC-degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eIF4F complex dynamics are important for the activation of the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. babraham.ac.uk [babraham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Plant eIF4E isoforms as factors of susceptibility and resistance to potyviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Lysine-Targeted eIF4E Inhibitors through Covalent Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. IRES-based Bicistronic in-situ Reporter Assays for Discovery of Transcription-targeted Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
interpreting unexpected results in 4E2RCat treatment studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4E2RCat, an inhibitor of the eIF4E-eIF4G interaction.
Troubleshooting Guides
Unexpected results can arise from various factors during experimentation. This section provides a structured guide to interpreting and troubleshooting these outcomes.
Table 1: Interpreting Unexpected Quantitative Results in this compound Experiments
| Observed Unexpected Result | Potential Cause | Suggested Troubleshooting Steps | Expected Outcome After Troubleshooting |
| No inhibition of cap-dependent translation | 1. Compound Instability: this compound may have degraded. 2. Low Compound Potency: The batch of this compound may have low activity. 3. Cell Line Insensitivity: The cell line may not heavily rely on the eIF4E-eIF4G interaction for translation. 4. Experimental Error: Incorrect concentration, incubation time, or assay procedure. | 1. Prepare fresh stock solutions of this compound. 2. Test a new batch of the compound. 3. Use a positive control cell line known to be sensitive to eIF4F inhibition. 4. Verify calculations, optimize concentration and incubation time based on literature.[1][2] | Restoration of translational inhibition. |
| High Cellular Toxicity at Low Concentrations | 1. Off-Target Effects: this compound may have unintended cellular targets. 2. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high.[1] 3. Cell Line Sensitivity: The specific cell line may be particularly sensitive to the compound or solvent. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Reduce the final concentration of the vehicle. 3. Test the compound in a different, less sensitive cell line if possible. | Reduced cytotoxicity while maintaining target engagement. |
| Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dispensing of this compound or reagents. 3. Edge Effects in Multi-well Plates: Evaporation or temperature gradients affecting outer wells. | 1. Ensure a homogenous cell suspension and careful seeding. 2. Calibrate pipettes and use proper pipetting techniques. 3. Avoid using the outer wells of the plate for critical experiments. | Increased consistency and reproducibility of results. |
| No Effect on Viral Replication (for cap-dependent viruses) | 1. Viral Strain Resistance: The specific virus may have evolved mechanisms to bypass eIF4E-eIF4G dependency. 2. Insufficient Compound Concentration: The concentration of this compound may not be high enough to inhibit viral protein synthesis.[2][3] 3. Timing of Treatment: The compound might be added too late in the viral life cycle. | 1. Test against a control viral strain known to be sensitive to this compound. 2. Perform a dose-response experiment to determine the effective concentration for viral inhibition. 3. Optimize the timing of compound addition relative to infection. | Inhibition of viral replication. |
| Inhibition of Cap-Independent Translation | 1. Off-Target Effects: this compound may be inhibiting other components of the translational machinery. 2. High Compound Concentration: At very high concentrations, non-specific effects can occur. | 1. Test the effect of this compound on a well-characterized IRES-driven reporter construct (e.g., poliovirus IRES).[1] 2. Lower the concentration of this compound to a range where it is specific for cap-dependent translation. | No significant inhibition of cap-independent translation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G.[1][4] This interaction is a critical step in the assembly of the eIF4F complex, which is required for the initiation of cap-dependent translation. By blocking this interaction, this compound prevents the recruitment of the 40S ribosomal subunit to the 5' end of mRNAs, thereby inhibiting protein synthesis.
Q2: How does this compound affect the eIF4E-4E-BP1 interaction?
A2: Modeling studies suggest that this compound binds to the same region on eIF4E that is utilized by both eIF4G and the 4E-binding proteins (4E-BPs).[1][5] Experiments have shown that this compound inhibits the interaction of eIF4E with both eIF4G and 4E-BP1.[1][3]
Q3: Can this compound be used to study all types of viruses?
A3: No, this compound is most effective against viruses that rely on cap-dependent translation for their protein synthesis, such as coronaviruses.[1][2] Viruses that utilize a cap-independent mechanism, such as poliovirus which has an internal ribosome entry site (IRES), are not significantly affected by this compound at concentrations that inhibit host protein synthesis.[1]
Q4: What is the role of the mTOR pathway in relation to this compound's target?
A4: The mTOR pathway regulates the availability of eIF4E.[4] When activated, mTOR phosphorylates 4E-BPs, causing them to dissociate from eIF4E. This frees up eIF4E to bind with eIF4G and initiate translation. While this compound does not directly target the mTOR pathway, its effectiveness can be influenced by the activity of this pathway, as it dictates the pool of eIF4E available for eIF4G binding.
Q5: What are some key considerations for designing an experiment with this compound?
A5: Key considerations include:
-
Cell Line Selection: Choose a cell line where the pathway of interest is known to be dependent on eIF4E-mediated translation.
-
Dose-Response: Perform a dose-response curve to identify the optimal concentration that inhibits the target without causing excessive cytotoxicity.
-
Controls: Include appropriate positive and negative controls. For example, a compound known to inhibit cap-dependent translation and a vehicle control (e.g., DMSO). For viral studies, include a virus that uses cap-independent translation to test for specificity.[1]
-
Timing: The timing of this compound addition can be critical, especially in time-sensitive experiments like viral infection assays.
Experimental Protocols
1. eIF4F Pulldown Assay to Assess this compound Activity
-
Objective: To determine if this compound can disrupt the interaction between eIF4E and eIF4G in a cellular extract.
-
Methodology:
-
Prepare a ribosome salt wash (RSW) from cultured cells, which is a rich source of the eIF4F complex.
-
Incubate the RSW with either a vehicle control (e.g., 1% DMSO) or the desired concentration of this compound (e.g., 25 µM) for a specified time (e.g., 30 minutes) at 4°C.[1]
-
Add m⁷GTP-Sepharose beads to the RSW and incubate to pull down eIF4E and its binding partners.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against eIF4E and eIF4G to assess the amount of eIF4G that co-purified with eIF4E.
-
-
Expected Result: In the presence of effective this compound, the amount of eIF4G pulled down with eIF4E should be significantly reduced compared to the vehicle control.
2. Metabolic Labeling to Measure Global Protein Synthesis
-
Objective: To quantify the effect of this compound on overall protein synthesis in cultured cells.
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 4 hours).
-
During the last 30-60 minutes of treatment, add a radiolabeled amino acid (e.g., ³⁵S-methionine/cysteine) to the culture medium.
-
After the labeling period, wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Expected Result: A dose-dependent decrease in incorporated radioactivity in this compound-treated cells compared to the control, indicating inhibition of global protein synthesis.[1]
Visualizations
Caption: this compound inhibits the eIF4E-eIF4G interaction, a key step in cap-dependent translation.
Caption: A stepwise workflow for troubleshooting unexpected results in this compound experiments.
Caption: The logical relationship from the molecular action of this compound to the observed outcome.
References
- 1. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating 4E2RCat's Inhibition of the eIF4E-eIF4G Interaction in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G is a critical node in the regulation of cap-dependent translation, a process frequently dysregulated in cancer and other diseases. The assembly of the eIF4F complex, which includes eIF4E, eIF4G, and the RNA helicase eIF4A, is a rate-limiting step for the translation of many mRNAs encoding proteins involved in cell growth, proliferation, and survival. Consequently, targeting the eIF4E-eIF4G interface has emerged as a promising therapeutic strategy.
This guide provides a comprehensive comparison of 4E2RCat, a known inhibitor of the eIF4E-eIF4G interaction, with other alternative small molecules. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the relevant signaling pathways and experimental workflows to aid researchers in the cellular validation of these inhibitors.
Comparative Analysis of eIF4E-eIF4G Inhibitors
Small molecule inhibitors targeting the eIF4E-eIF4G interaction have been developed to disrupt the formation of the eIF4F complex and subsequently inhibit cap-dependent translation. Below is a comparison of this compound with other notable inhibitors, 4EGI-1 and 4E1RCat.
| Inhibitor | Mechanism of Action | IC50 / Kd | Cellular Assays for Validation | Key Findings |
| This compound | Binds to eIF4E at the eIF4G binding site, preventing the eIF4E-eIF4G interaction. | IC50: 13.5 μM (TR-FRET assay)[1][2] | - Co-immunoprecipitation- m7GTP pull-down assay- Bicistronic reporter assay- In vivo protein synthesis assay | Inhibits cap-dependent translation in a dose-dependent manner and has been shown to decrease the replication of human coronavirus 229E (HCoV-229E)[2][3]. |
| 4EGI-1 | Allosteric inhibitor that binds to eIF4E, inducing a conformational change that disrupts the eIF4E-eIF4G interaction. | Kd: 25 μM (against eIF4E binding)[1] | - Co-immunoprecipitation- Cell proliferation assays (e.g., SRB assay)- Apoptosis assays | Inhibits the growth of multiple cancer cell lines with IC50 values for cell proliferation ranging from approximately 1-30 μM depending on the cell line[1]. It can also induce apoptosis[1]. |
| 4E1RCat | Binds to eIF4E in the region utilized by both eIF4G and 4E-BP1 for binding. | IC50: ~4 μM (TR-FRET assay) | - Co-immunoprecipitation- m7GTP pull-down assay- In vitro translation assay | Blocks the interaction of eIF4E with both eIF4G and the translational repressor 4E-BP1. It has been shown to reverse chemoresistance in cancer cells[4]. |
Signaling Pathway and Mechanism of Action
The eIF4E-eIF4G interaction is a central event in the initiation of cap-dependent translation. The following diagram illustrates this pathway and the points of inhibition by molecules like this compound.
Caption: The eIF4E-eIF4G signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Cellular Validation
Accurate validation of eIF4E-eIF4G inhibitors in a cellular context is crucial. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Disruption of the eIF4E-eIF4G Interaction
This protocol details the steps to assess whether an inhibitor can disrupt the interaction between eIF4E and eIF4G in cells.
Caption: Workflow for Co-Immunoprecipitation to validate inhibitor efficacy.
Materials:
-
Cell culture reagents
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Vehicle control (e.g., DMSO)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-eIF4E antibody for immunoprecipitation
-
Anti-eIF4G antibody for Western blotting
-
Anti-eIF4E antibody for Western blotting (as a loading control)
-
Protein A/G magnetic beads or agarose beads
-
Non-specific IgG from the same species as the IP antibody
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Pre-clearing: Add non-specific IgG and protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads by centrifugation and discard them. This step reduces non-specific binding to the beads.
-
Immunoprecipitation: Add the anti-eIF4E antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant and add Elution Buffer to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-eIF4G and anti-eIF4E antibodies. A decrease in the eIF4G signal in the inhibitor-treated sample compared to the control indicates disruption of the eIF4E-eIF4G interaction.
m7GTP Pull-Down Assay to Assess eIF4F Complex Integrity
This assay specifically pulls down the cap-binding protein eIF4E and its interacting partners, providing a direct measure of eIF4F complex assembly.
Caption: Workflow for the m7GTP pull-down assay.
Materials:
-
Cell lysates prepared as in the Co-IP protocol
-
m7GTP-sepharose beads
-
Wash Buffer (e.g., Lysis Buffer)
-
Elution Buffer (e.g., 2x Laemmli sample buffer or a buffer containing free m7GTP)
-
Antibodies for Western blotting: anti-eIF4E, anti-eIF4G, anti-eIF4A
Procedure:
-
Lysate Preparation: Prepare cell lysates from inhibitor-treated and control cells as described in the Co-IP protocol.
-
Bead Incubation: Incubate the cell lysates with m7GTP-sepharose beads for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Wash Buffer.
-
Elution: Elute the bound proteins by adding Elution Buffer and boiling, or by competitive elution with a high concentration of free m7GTP.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against eIF4E, eIF4G, and eIF4A. A successful inhibitor will reduce the amount of eIF4G and eIF4A that is pulled down with eIF4E.
Bicistronic Reporter Assay for Measuring Cap-Dependent Translation
This assay distinguishes between cap-dependent and cap-independent translation, providing functional evidence of eIF4E-eIF4G inhibition. A plasmid containing two reporter genes (e.g., Renilla and Firefly luciferase) is used. The first reporter is translated in a cap-dependent manner, while the second is under the control of an Internal Ribosome Entry Site (IRES), allowing for cap-independent translation.
Caption: Workflow for the bicistronic reporter assay.
Materials:
-
Bicistronic reporter plasmid (e.g., pRHF, with Renilla luciferase as the first cistron and Firefly luciferase as the second, IRES-driven cistron)
-
Cell line suitable for transfection
-
Transfection reagent
-
Inhibitor and vehicle control
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Transfect the chosen cell line with the bicistronic reporter plasmid using a suitable transfection reagent.
-
Treatment: After allowing for plasmid expression (typically 24 hours), treat the cells with various concentrations of the inhibitor or vehicle control.
-
Cell Lysis and Reporter Assay: After the treatment period, lyse the cells and measure the activity of both reporter enzymes according to the manufacturer's protocol for the dual-luciferase assay system.
-
Data Analysis: Calculate the ratio of the IRES-driven reporter activity to the cap-dependent reporter activity for each condition. A selective inhibitor of the eIF4E-eIF4G interaction will decrease the expression of the cap-dependent reporter while having a minimal effect on the IRES-driven reporter, thus leading to an increased ratio.
By employing these comparative data and detailed experimental protocols, researchers can effectively validate the cellular activity of this compound and other inhibitors of the eIF4E-eIF4G interaction, paving the way for further drug development and a deeper understanding of translational control in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4E2RCat and 4EGI-1: Potency and Specificity in Targeting the eIF4F Complex
In the landscape of translational control and cancer research, the inhibition of the eIF4F complex, a critical regulator of cap-dependent translation, has emerged as a promising therapeutic strategy. Within this context, two small molecule inhibitors, 4E2RCat and 4EGI-1, have garnered significant attention for their ability to disrupt the pivotal interaction between the cap-binding protein eIF4E and the scaffolding protein eIF4G. This guide provides a comparative analysis of the potency and specificity of this compound and 4EGI-1, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and 4EGI-1 target the eIF4E-eIF4G interaction, a crucial step in the initiation of translation of many mRNAs, including those encoding oncoproteins. However, their mechanisms of action and impact on associated protein interactions exhibit key distinctions.
4EGI-1 acts as an allosteric inhibitor. It binds to a hydrophobic pocket on eIF4E, distant from the eIF4G binding site, inducing a conformational change that leads to the dissociation of eIF4G.[1] A unique characteristic of 4EGI-1 is its dual activity: while it disrupts the eIF4E-eIF4G interaction, it paradoxically stabilizes the binding of the translational repressor, 4E-BP1, to eIF4E.[2][3] This enhancement of 4E-BP1 binding is considered an additional tumor-suppressive effect.[2]
This compound , in contrast, is believed to bind to the same region on eIF4E that is utilized by both eIF4G and 4E-BP1.[4][5] Consequently, this compound inhibits the interaction of eIF4E with both of its binding partners, eIF4G and 4E-BP1.[4][5] This differing effect on the eIF4E-4E-BP1 interaction represents a primary point of divergence in the specificity of these two inhibitors.
Potency Comparison
The potency of these inhibitors has been evaluated in various in vitro and cellular assays. The following table summarizes the available quantitative data.
| Inhibitor | Assay Type | Target/Cell Line | Potency (IC50 / Kd) | Reference |
| 4EGI-1 | eIF4E Binding | Recombinant eIF4E | Kd of 25 µM | [6][7] |
| Cell Growth Inhibition | A549 lung cancer cells | IC50 of ~6 µM | [6] | |
| Cell Growth Inhibition | Breast cancer cells (SKBR-3, MCF-7, MDA-MB-231) | IC50 of ~30 µM | [7] | |
| This compound | eIF4E-eIF4G Interaction | In vitro TR-FRET assay | IC50 of 13.5 µM | [8] |
| Coronavirus Replication Inhibition | HCoV-229E-infected L132 cells | Effective at 6.25 µM | [4][9] |
It is important to note that direct comparative studies under identical experimental conditions are limited. However, the available data suggests that both compounds exhibit activity in the low micromolar range.
Specificity and Off-Target Effects
The primary specificity difference lies in their modulation of the eIF4E-4E-BP1 interaction. 4EGI-1's ability to enhance this interaction is a notable feature that distinguishes it from this compound, which inhibits it.[3][4]
Some studies have raised questions about the specificity of 4EGI-1, suggesting it may have off-target effects and can inhibit translation through mechanisms independent of its action on the eIF4F complex.[10][11] For instance, 4EGI-1 has been observed to inhibit the translation of viral mRNAs that do not require eIF4E for their initiation.[11]
In silico modeling predicts that this compound binds to a region on eIF4E that is a "hot spot" for protein-protein interactions, potentially explaining its ability to disrupt both eIF4G and 4E-BP1 binding.[4][12]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Figure 1. Comparative mechanism of action of 4EGI-1 and this compound.
Figure 2. General experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and 4EGI-1.
In Vitro eIF4E-eIF4G Interaction Assay (TR-FRET)
-
Objective: To quantify the inhibitory effect of compounds on the eIF4E-eIF4G interaction.
-
Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When in close proximity (i.e., interacting), excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant, purified eIF4E (often tagged, e.g., with His-tag) and a peptide fragment of eIF4G (e.g., GST-eIF4GI517-606) are used.[4]
-
eIF4E is labeled with a donor fluorophore (e.g., Europium cryptate) and the eIF4G fragment with an acceptor fluorophore (e.g., XL665).
-
The labeled proteins are incubated in a microplate in the presence of varying concentrations of the inhibitor (e.g., this compound or 4EGI-1) or a vehicle control (e.g., DMSO).[4]
-
After an incubation period, the fluorescence is measured at the emission wavelengths of both the donor and acceptor.
-
The ratio of acceptor to donor emission is calculated, and IC50 values are determined by plotting the signal against the inhibitor concentration.
-
Pull-down Assay
-
Objective: To qualitatively or semi-quantitatively assess the disruption of protein-protein interactions.
-
Principle: A "bait" protein (e.g., GST-tagged eIF4G) is immobilized on beads. A "prey" protein (e.g., eIF4E) is incubated with the bait-bead complex. If the proteins interact, the prey will be "pulled down" with the bait. The effect of an inhibitor on this interaction can be assessed.
-
General Protocol:
-
A ribosome salt wash (RSW), a source of eIF4F complex, or purified recombinant proteins are used.[4]
-
The RSW or protein mixture is incubated with the inhibitor (e.g., 25 µM this compound) or vehicle for a specified time and temperature (e.g., 1 hour at 30°C).[4]
-
For assessing eIF4F complex integrity, m7GTP-Sepharose beads are added to pull down eIF4E and its binding partners.[4]
-
For direct interaction, GST-tagged eIF4G or 4E-BP1 immobilized on glutathione-Sepharose beads is incubated with eIF4E in the presence of the inhibitor.[4][5]
-
The beads are washed to remove non-specific binders.
-
The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using specific antibodies against the proteins of interest (e.g., eIF4E, eIF4G, eIF4A).
-
In Vitro Translation Assay
-
Objective: To determine the effect of the inhibitors on cap-dependent versus cap-independent translation.
-
Principle: A cell-free extract (e.g., rabbit reticulocyte lysate or Krebs extract) is programmed with a reporter mRNA. A common reporter is a bicistronic mRNA containing a cap-dependent reporter (e.g., Firefly luciferase) and a cap-independent, IRES-driven reporter (e.g., Renilla luciferase).
-
General Protocol:
-
A bicistronic mRNA construct (e.g., FF/EMCV/Ren) is transcribed in vitro.[4]
-
The in vitro translation reaction is set up with the cell-free extract, the reporter mRNA, and varying concentrations of the inhibitor or vehicle.[4]
-
After incubation, the activities of both luciferases are measured.
-
A selective inhibitor of cap-dependent translation will decrease the expression of the first cistron (Firefly luciferase) while having a minimal effect on the second, IRES-driven cistron (Renilla luciferase).
-
Cellular Proliferation Assay
-
Objective: To determine the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines.
-
Principle: Cells are cultured in the presence of the inhibitor, and cell viability or number is measured over time.
-
General Protocol (using SRB staining as an example):
-
Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of the inhibitor (e.g., 4EGI-1) for a specified period (e.g., 24-72 hours).[6]
-
The cells are then fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader, which is proportional to the cell number.
-
IC50 values are calculated from the dose-response curves.
-
Conclusion
Both this compound and 4EGI-1 are valuable tools for studying the role of the eIF4F complex in normal and pathological states. While both effectively disrupt the eIF4E-eIF4G interaction, their differing effects on the eIF4E-4E-BP1 interaction present a key point of divergence. 4EGI-1's ability to enhance the binding of the tumor suppressor 4E-BP1 is a unique and potentially advantageous feature. Conversely, this compound's mechanism of blocking both eIF4G and 4E-BP1 binding provides a different mode of inhibiting eIF4E function. The choice between these inhibitors will depend on the specific research question and the desired biological outcome. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and specificities in various cellular contexts.
References
- 1. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Translation of viral mRNAs that do not require eIF4E is blocked by the inhibitor 4EGI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Translation of viral mRNAs that do not require eIF4E is blocked by the inhibitor 4EGI-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle for Translational Control: 4E2RCat vs. eIF4A Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of protein synthesis, the initiation phase stands as a critical checkpoint, frequently dysregulated in diseases like cancer and viral infections. Two key players at this juncture are the eIF4E-eIF4G interaction and the RNA helicase eIF4A, both essential components of the eIF4F complex. This guide provides a head-to-head comparison of two distinct classes of inhibitors targeting these crucial nodes: 4E2RCat, a disruptor of the eIF4E-eIF4G interaction, and a range of small molecules targeting the enzymatic activity of eIF4A.
Mechanism of Action: Two Strategies to Stall Translation
Cap-dependent translation initiation commences with the binding of the eIF4F complex to the 5' cap of mRNA. This complex is a heterotrimer composed of eIF4E (the cap-binding protein), eIF4G (a scaffolding protein), and eIF4A (an RNA helicase). This compound and eIF4A inhibitors employ different strategies to halt this process.
This compound acts by directly interfering with the protein-protein interaction between eIF4E and eIF4G.[1][2] By preventing the assembly of the functional eIF4F complex, this compound effectively blocks the recruitment of the translational machinery to the mRNA.
eIF4A inhibitors , on the other hand, target the enzymatic core of the eIF4F complex. eIF4A is an ATP-dependent RNA helicase that unwinds the secondary structures in the 5' untranslated regions (UTRs) of mRNAs, a necessary step for the ribosome to scan and locate the start codon.[3] By inhibiting this helicase activity, these compounds stall the ribosome on the mRNA, preferentially affecting the translation of mRNAs with complex 5' UTRs, which often encode for proteins involved in cell growth and proliferation.[3]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and a selection of prominent eIF4A inhibitors. It is important to note that direct comparisons are challenging due to variations in experimental systems and assays.
| Inhibitor | Target | Assay Type | IC50/EC50 | Reference |
| This compound | eIF4E-eIF4G Interaction | TR-FRET | 13.5 µM | [1] |
| 4E1RCat | eIF4E-eIF4G Interaction | TR-FRET | ~4 µM | [4][5][6] |
| Silvestrol | eIF4A | Antiviral (MERS-CoV) | 1.3 nM | [7][8] |
| Antiviral (HCoV-229E) | 3 nM | [7][8] | ||
| Zotatifin (eFT226) | eIF4A | eIF4A-mRNA Binding | 2 nM | [3][9][10][11][12] |
| Antiviral (SARS-CoV-2 NP) | IC90: 37 nM | [3][9][11] | ||
| CR-1-31-B | eIF4A | Cell Viability (Kelly cells) | 4 nM | [13][14] |
| Cell Viability (SH-SY5Y cells) | 20 nM | [13] | ||
| MG-002 | eIF4A | Cap-dependent Translation | 43 nM | [15] |
| Cell Viability (TNBC cells) | 1-10 nM | [15] |
| Inhibitor | Cell Line | Assay Type | CC50/IC50 | Reference |
| Silvestrol | HEK293T | Cytotoxicity | 16 nM | [16][17][18] |
| Caki-2 | Cytotoxicity | 37 nM | [16][18] | |
| A549 | Cytotoxicity | 9.42 nM | [16] | |
| HT-29 | Cytotoxicity | 0.7 nM | [16] | |
| PBMCs | Cytotoxicity | >1 µM | [7] | |
| Zotatifin (eFT226) | MDA-MB-231 | Antiproliferative (GI50) | <15 nM | [3] |
| CR-1-31-B | GBC-SD, SGC-996 | Growth Inhibition | ~100 nM | |
| MG-002 | TNBC cell lines | Cell Viability (EC50) | 1-10 nM | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for eIF4E-eIF4G Interaction
This assay is designed to screen for inhibitors of the eIF4E-eIF4G protein-protein interaction.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of the tagged eIF4E/eIF4G complex, a terbium-labeled antibody that binds to the tag on the complex (donor), a fluorescently labeled tracer molecule that binds to eIF4E (acceptor), and serial dilutions of the test compound.[19][20]
-
Assay Plate Setup: In a microplate, add the assay buffer, the eIF4E/eIF4G complex, and either the test compound or vehicle control to the appropriate wells.[19][20]
-
Initial Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the compound to interact with the protein complex.[19][20]
-
Detection Reagent Addition: Add the fluorescent tracer and the terbium-labeled antibody to all wells.[19][20]
-
Final Incubation: Incubate the plate at room temperature for a longer period (e.g., 60 minutes) to allow the binding of the detection reagents to reach equilibrium.[19][20]
-
Measurement: Read the plate using a TR-FRET compatible microplate reader. Excite the donor fluorophore at approximately 340 nm and measure the emission at both the donor's emission wavelength (~620 nm) and the acceptor's emission wavelength (~665 nm) after a time delay.[19][20]
-
Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm). A decrease in this ratio in the presence of a test compound indicates inhibition of the eIF4E-eIF4G interaction. Plot the ratio against the compound concentration to determine the IC50 value.[3]
RNA Helicase Assay
This assay measures the ability of eIF4A to unwind a double-stranded RNA substrate.
Protocol:
-
Substrate Preparation: A short, double-stranded RNA substrate is prepared. One strand is labeled with a fluorescent dye (e.g., Cy3), and the other strand is labeled with a quencher molecule (e.g., BHQ). When the strands are annealed, the fluorescence is quenched.[13]
-
Reaction Mixture: In a reaction tube, combine the assay buffer, the fluorescently labeled RNA duplex, recombinant eIF4A protein, and ATP.
-
Initiation of Reaction: The unwinding reaction is initiated by the addition of the test compound or vehicle control.
-
Measurement: The increase in fluorescence is monitored over time in a fluorescence plate reader. As eIF4A unwinds the RNA duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[13]
-
Data Analysis: The rate of fluorescence increase is proportional to the helicase activity. The effect of inhibitors is determined by comparing the rates in the presence and absence of the compound.
In Vitro Translation Assay
This cell-free assay assesses the ability of a compound to inhibit protein synthesis from a specific mRNA template.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing a cell-free extract (e.g., rabbit reticulocyte lysate or HeLa cell lysate), an in vitro transcribed capped mRNA encoding a reporter protein (e.g., luciferase), amino acids, and energy sources.[21]
-
Inhibitor Addition: The test compound or vehicle control is added to the reaction mixture.
-
Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow for translation to occur.[21]
-
Reporter Gene Assay: The amount of synthesized reporter protein is quantified. For luciferase, a luminometer is used to measure the light output after the addition of the luciferase substrate.[10]
-
Data Analysis: The level of reporter protein synthesis in the presence of the inhibitor is compared to the vehicle control to determine the percentage of inhibition. IC50 values can be calculated from a dose-response curve.
Viral Plaque Assay
This assay quantifies the number of infectious virus particles in a sample.
Protocol:
-
Cell Seeding: A confluent monolayer of host cells susceptible to the virus is prepared in a multi-well plate.[8]
-
Virus Dilution: The virus-containing sample is serially diluted.
-
Infection: The cell monolayers are infected with the different dilutions of the virus.[8]
-
Adsorption: The plates are incubated for a short period (e.g., 1-2 hours) to allow the virus to attach to and enter the cells.[8]
-
Overlay: The virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose). This restricts the spread of progeny viruses to neighboring cells.
-
Incubation: The plates are incubated for several days, allowing the virus to replicate and cause localized cell death, forming visible "plaques".
-
Staining: The cells are fixed and stained with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear zones where the cells have been lysed.[16]
-
Quantification: The number of plaques is counted for each dilution, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL).
MTT Cytotoxicity Assay
This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound or vehicle control.
-
Incubation: The plate is incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[1]
-
Formazan Formation: The plate is incubated for a few hours (e.g., 3-4 hours), during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[1]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the insoluble formazan crystals.[1]
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the CC50 (50% cytotoxic concentration) is determined from the dose-response curve.
Summary and Future Directions
Both this compound and eIF4A inhibitors represent promising strategies for targeting dysregulated translation in disease. This compound and its analogs offer a targeted approach to disrupting the formation of the eIF4F complex, a critical initial step in cap-dependent translation. In contrast, eIF4A inhibitors provide a means to stall translation of a subset of mRNAs, many of which are key drivers of oncogenesis.
The quantitative data presented here highlights the potent low nanomolar activity of several eIF4A inhibitors, particularly silvestrol and zotatifin, in both biochemical and cell-based assays. While the IC50 of this compound for its target is in the micromolar range, its demonstrated efficacy in inhibiting viral replication underscores the potential of this mechanistic approach.
For researchers and drug development professionals, the choice between these two classes of inhibitors will depend on the specific biological question or therapeutic goal. The detailed experimental protocols provided in this guide offer a starting point for conducting head-to-head comparisons in relevant experimental systems. Future studies should aim to directly compare the efficacy and toxicity of these inhibitors in the same models to provide a clearer picture of their relative therapeutic potential. The development of more potent and specific inhibitors of the eIF4E-eIF4G interaction remains an active area of research that could yield novel therapeutic agents.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assays for the Identification of Inhibitors Targeting Specific Translational Steps | Springer Nature Experiments [experiments.springernature.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 8. researchhub.com [researchhub.com]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioauxilium.com [bioauxilium.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Viral Plaque Assay [bio-protocol.org]
- 16. aurorabiolabs.com [aurorabiolabs.com]
- 17. youtube.com [youtube.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 20. In vitro research method for screening inhibitors of protein translation [norecopa.no]
- 21. youtube.com [youtube.com]
Confirming the Direct Interaction of 4E2RCat and eIF4E: A Guide to Biochemical Assays
For researchers, scientists, and drug development professionals investigating the inhibition of cap-dependent translation, this guide provides a comparative overview of key biochemical assays to validate the direct binding of the small molecule inhibitor 4E2RCat to the eukaryotic translation initiation factor 4E (eIF4E).
This document details the experimental methodologies, presents quantitative data for comparative analysis, and visualizes the underlying biological pathways and experimental workflows. This compound is an inhibitor of the eIF4E-eIF4G interaction, a critical step in the initiation of cap-dependent translation.[1] Its mechanism of action involves binding to the same hydrophobic region on eIF4E that is utilized by both the scaffolding protein eIF4G and the translational repressors, 4E-binding proteins (4E-BPs).[2][3] This competitive binding disrupts the formation of the eIF4F complex, a key assembly for recruiting ribosomes to mRNA.
Comparative Analysis of Binding Assays
Several robust biochemical assays can be employed to confirm the direct interaction between this compound and eIF4E. The choice of assay may depend on the specific research question, available resources, and desired throughput.
| Assay Type | Principle | Key Quantitative Data | Reference |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the proximity of terbium-labeled anti-tag antibody bound to tagged eIF4E/eIF4G complex and a fluorescently labeled tracer. Inhibition by this compound disrupts FRET. | IC50: 13.5 μM for inhibition of eIF4E-eIF4GI interaction.[4] | --INVALID-LINK-- |
| Pull-Down Assay | Immobilized GST-tagged eIF4G or 4E-BP1 is used to "pull down" eIF4E from a solution. The presence of this compound inhibits this interaction, leading to a reduced amount of eIF4E in the pull-down fraction. | Demonstrates qualitative inhibition of eIF4E binding to GST-eIF4GI, GST-eIF4GII, and GST-4E-BP1 in the presence of 100 μM this compound.[2][3] | --INVALID-LINK-- |
| m7GTP Affinity Pull-Down | m7GTP-Sepharose beads are used to capture eIF4E and its binding partners from a cell lysate. This compound disrupts the eIF4E-eIF4G interaction within the eIF4F complex, leading to reduced co-purification of eIF4G and eIF4A with eIF4E. | Shows a significant reduction in the amount of co-purifying eIF4GI and eIF4A with eIF4E in the presence of 25 μM this compound.[2][3] | --INVALID-LINK-- |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled m7GDP probe upon binding to eIF4E. Competitive inhibitors like this compound would displace the probe, leading to a decrease in polarization. While not directly reported for this compound, this method is suitable for characterizing inhibitors of the eIF4E cap-binding pocket.[5][6] | Not available for this compound. | [N/A] |
| Surface Plasmon Resonance (SPR) | A label-free technique to measure the binding kinetics and affinity of this compound to eIF4E immobilized on a sensor chip. This can provide detailed information on association (kon) and dissociation (koff) rates. This method has been used to characterize the binding of eIF4E to cap analogs.[5][6] | Not available for this compound. | [N/A] |
Signaling Pathway and Experimental Workflows
To better understand the context of this compound's action and the design of the validation assays, the following diagrams illustrate the relevant biological pathway and experimental procedures.
Figure 1: eIF4E in Cap-Dependent Translation. This diagram illustrates the central role of eIF4E in assembling the eIF4F complex to initiate protein synthesis and highlights the inhibitory actions of 4E-BP and this compound.
Figure 2: GST Pull-Down Assay Workflow. This diagram outlines the key steps involved in a GST pull-down assay to assess the inhibitory effect of this compound on the eIF4E-eIF4G interaction.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
GST Pull-Down Assay
This protocol is adapted from Cencic et al., 2011.[3]
Materials:
-
Recombinant GST-eIF4GI (or GST-eIF4GII, GST-4E-BP1)
-
Recombinant eIF4E
-
This compound (and vehicle control, e.g., DMSO)
-
Glutathione-Sepharose beads
-
Binding Buffer (20 mM Tris-HCl pH 7.5, 100 mM KCl, 10% glycerol, 0.1% NP-40)
-
Wash Buffer (same as Binding Buffer)
-
Elution Buffer (e.g., SDS-PAGE loading dye)
-
Apparatus for SDS-PAGE and Western blotting
-
Anti-eIF4E antibody
Procedure:
-
Bead Preparation: Equilibrate Glutathione-Sepharose beads in Binding Buffer.
-
Protein Incubation: In separate tubes, pre-incubate recombinant eIF4E with either vehicle or the desired concentration of this compound (e.g., 25-100 μM) in Binding Buffer for 1 hour at room temperature with gentle rotation.
-
Binding: Add the equilibrated Glutathione-Sepharose beads coupled with GST-eIF4GI to the eIF4E/4E2RCat mixture. Incubate for another hour at room temperature with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with 10 volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the washed beads in SDS-PAGE loading dye and boil for 5 minutes to elute the bound proteins.
-
Analysis: Resolve the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an anti-eIF4E antibody to detect the amount of eIF4E that was pulled down. A reduced signal in the this compound-treated sample compared to the vehicle control indicates inhibition of the interaction.
m7GTP Affinity Pull-Down Assay
This protocol is adapted from Cencic et al., 2011.[3]
Materials:
-
Rabbit reticulocyte lysate (RRL) or other suitable cell lysate rich in eIF4F complex
-
This compound (and vehicle control)
-
m7GTP-Sepharose beads
-
Binding/Wash Buffer (e.g., as described for the GST pull-down)
-
Elution Buffer (containing free m7GTP or SDS-PAGE loading dye)
-
Apparatus for SDS-PAGE and Western blotting
-
Antibodies against eIF4E, eIF4G, and eIF4A
Procedure:
-
Lysate Treatment: Incubate the cell lysate with either vehicle or this compound (e.g., 25 μM) for 1 hour at 30°C.
-
Binding: Add m7GTP-Sepharose beads to the treated lysate and incubate for 2 hours at 4°C with end-over-end rotation to allow the cap-binding protein eIF4E and its associated factors to bind.
-
Washing: Pellet the beads and wash extensively with Binding/Wash Buffer.
-
Elution: Elute the bound proteins from the beads. This can be done competitively with a high concentration of free m7GTP or by boiling in SDS-PAGE loading dye.
-
Analysis: Analyze the eluates by SDS-PAGE and Western blotting using antibodies specific for eIF4E, eIF4G, and eIF4A. A successful experiment will show similar amounts of eIF4E pulled down in both control and this compound-treated samples, but a reduced amount of eIF4G and eIF4A in the this compound-treated sample, demonstrating the disruption of the eIF4F complex.
Alternative and Complementary Approaches
While this compound directly targets the eIF4E-eIF4G interaction, other small molecules inhibit cap-dependent translation through different mechanisms.
-
4EGI-1: Another inhibitor of the eIF4E-eIF4G interaction. Interestingly, it has been reported to enhance the binding of 4E-BP1 to eIF4E, representing a different mode of action compared to this compound.[3][7]
-
Hippuristanol and Silvestrol: These are inhibitors of the RNA helicase eIF4A.[3] Comparing the effects of this compound with these compounds can help to dissect the specific dependencies of a biological process on the different subunits of the eIF4F complex.
Conclusion
The biochemical assays detailed in this guide provide a robust framework for confirming and characterizing the direct binding of this compound to eIF4E. By employing a combination of these techniques, researchers can obtain both qualitative and quantitative data to support their investigations into the inhibition of cap-dependent translation. The provided protocols and comparative data serve as a valuable resource for drug development professionals and scientists working in this critical area of cell biology and therapeutic discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
comparing the antiviral spectrum of 4E2RCat with other translation inhibitors
For Researchers, Scientists, and Drug Development Professionals
The intricate process of protein synthesis is a critical battleground in the fight against viral diseases. Viruses, being obligate intracellular parasites, hijack the host's translational machinery for their replication. This dependency presents a prime opportunity for therapeutic intervention. This guide provides a comparative analysis of 4E2RCat, an inhibitor of the eIF4E-eIF4G interaction, and other prominent translation inhibitors that target the eIF4A helicase: rocaglates (silvestrol, zotatifin, CR-31-B), pateamine A, and hippuristanol. We will delve into their antiviral spectrum, mechanisms of action, and the experimental frameworks used to evaluate their efficacy.
Mechanism of Action: Disrupting the Assembly Line
Viral protein synthesis is predominantly initiated through a cap-dependent mechanism, which relies on the eIF4F complex. This complex, composed of eIF4E, eIF4G, and eIF4A, is essential for recruiting ribosomes to the 5' cap structure of messenger RNA (mRNA). The inhibitors discussed herein disrupt this process at different key stages.
This compound: This small molecule inhibitor takes a unique approach by preventing the crucial interaction between eIF4E, the cap-binding protein, and eIF4G, a large scaffolding protein.[1][2] By blocking this interaction, this compound effectively halts the assembly of the eIF4F complex, thereby inhibiting cap-dependent translation.[1]
Rocaglates, Pateamine A, and Hippuristanol: These compounds target another vital component of the eIF4F complex, the RNA helicase eIF4A.[3] eIF4A is responsible for unwinding complex secondary structures in the 5' untranslated region (5'-UTR) of mRNAs, a necessary step for ribosome scanning.
-
Rocaglates (e.g., silvestrol, zotatifin, CR-1-31-B) function by clamping specific mRNA sequences onto the surface of eIF4A, stalling the helicase activity.[3]
-
Pateamine A also binds to eIF4A and inhibits its function, though its precise binding and inhibitory mechanism may differ from rocaglates.[4]
-
Hippuristanol is another eIF4A inhibitor that has been shown to possess antiviral properties.[5]
Comparative Antiviral Spectrum
The following table summarizes the reported 50% effective concentration (EC50) values for this compound and other translation inhibitors against a range of viruses. It is important to note that the antiviral spectrum of this compound has been predominantly studied in the context of coronaviruses, while the eIF4A inhibitors have been tested against a broader array of RNA viruses.
| Inhibitor | Virus Family | Virus | Cell Line | EC50 (nM) |
| This compound | Coronaviridae | Human Coronavirus 229E (HCoV-229E) | L132 | <6250[6] |
| Silvestrol | Coronaviridae | MERS-CoV | MRC-5 | ~5[7] |
| HCoV-229E | MRC-5 | ~5[7] | ||
| SARS-CoV-2 | Vero E6 | 10-100[8] | ||
| Flaviviridae | Zika Virus (ZIKV) | A549, Primary Human Hepatocytes | - | |
| Arenaviridae | Lassa Virus (LASV) | Primary Murine Hepatocytes | ~20-50[9] | |
| Nairoviridae | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Primary Murine Hepatocytes | ~20-50[9] | |
| Togaviridae | Chikungunya Virus (CHIKV) | - | ~5[7] | |
| Picornaviridae | Enterovirus | - | - | |
| Filoviridae | Ebola Virus (EBOV) | - | - | |
| Zotatifin | Coronaviridae | HCoV-229E | MRC-5 | 3.9[3] |
| MERS-CoV | MRC-5 | 4.3[3] | ||
| SARS-CoV-2 | Vero E6 | 41.6[3] | ||
| CR-31-B (-) | Coronaviridae | HCoV-229E | MRC-5 | ~2.9[8] |
| MERS-CoV | MRC-5 | ~1.9[8] | ||
| SARS-CoV-2 | Vero E6 | ~1.8[8] | ||
| Arenaviridae | Lassa Virus (LASV) | Primary Murine Hepatocytes | ~20-50[9] | |
| Nairoviridae | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Primary Murine Hepatocytes | ~20-50[9] | |
| Pateamine A | Coronaviridae | HCoV-229E | MRC-5 | Low nM range[4] |
| MERS-CoV | MRC-5 | Low nM range[4] | ||
| Hippuristanol | Coronaviridae | Human Coronavirus 229E (HCoV-229E) | L132 | - |
Visualizing the Mechanisms
To better understand the distinct and overlapping mechanisms of these inhibitors, the following diagrams illustrate the key signaling pathways and experimental workflows.
Signaling Pathway of Cap-Dependent Translation Initiation
Caption: Overview of the cap-dependent translation initiation pathway.
Inhibition Mechanisms of Translation Inhibitors
Caption: Sites of action for this compound and eIF4A inhibitors.
Experimental Protocols
The evaluation of antiviral efficacy for these translation inhibitors typically involves a series of well-established in vitro assays.
Cell Culture and Virus Infection
-
Cell Lines: A variety of cell lines are used depending on the virus being studied. For example, MRC-5 (human lung fibroblast) cells are often used for respiratory viruses like coronaviruses, while Vero E6 (monkey kidney epithelial) cells are also commonly employed for SARS-CoV-2.[3][8]
-
Virus Propagation and Tittering: Viral stocks are grown in appropriate cell lines and their concentration (titer) is determined, often by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Infection: Confluent cell monolayers are infected with the virus at a specific multiplicity of infection (MOI), which is the ratio of infectious virus particles to the number of cells.
Antiviral Activity Assays
The primary goal of these assays is to determine the concentration of the inhibitor that effectively reduces viral replication.
-
Plaque Reduction Assay: This is a gold-standard method for quantifying infectious virus.
-
Infected cells are treated with serial dilutions of the inhibitor.
-
An overlay of semi-solid medium (e.g., agarose) is added to restrict viral spread to adjacent cells, resulting in the formation of localized zones of cell death called plaques.
-
After a suitable incubation period, the cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
The EC50 value is calculated as the concentration of the inhibitor that reduces the number of plaques by 50% compared to untreated controls.
-
-
Immunoperoxidase Assay (IPA): This assay detects viral antigens within infected cells.
-
Infected cells are treated with the inhibitor.
-
After incubation, the cells are fixed and permeabilized.
-
A primary antibody specific to a viral protein (e.g., Spike protein for coronaviruses) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[6]
-
A substrate is added that produces a colored product in the presence of the enzyme, allowing for the visualization and quantification of infected cells.[6]
-
-
Quantitative Reverse Transcription PCR (qRT-PCR): This method measures the amount of viral RNA.
-
Total RNA is extracted from infected cells treated with the inhibitor.
-
Viral RNA is reverse transcribed into complementary DNA (cDNA).
-
The cDNA is then amplified and quantified using real-time PCR with primers and probes specific to the viral genome.
-
A reduction in viral RNA levels in treated cells compared to controls indicates antiviral activity.[9]
-
Cytotoxicity Assays
It is crucial to ensure that the observed antiviral effect is not due to general toxicity of the compound to the host cells.
-
MTT or MTS Assays: These colorimetric assays measure cell metabolic activity, which is an indicator of cell viability.
-
Uninfected cells are treated with the same concentrations of the inhibitor used in the antiviral assays.
-
A tetrazolium salt (MTT or MTS) is added, which is converted to a colored formazan product by metabolically active cells.
-
The amount of formazan is quantified by measuring the absorbance at a specific wavelength.
-
The 50% cytotoxic concentration (CC50) is the concentration of the inhibitor that reduces cell viability by 50%.
-
The Selectivity Index (SI) , calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for inhibiting the virus with minimal host cell toxicity.
Experimental Workflow for Antiviral Efficacy Testing
Caption: A generalized workflow for assessing antiviral activity.
Conclusion
Targeting the host translation machinery is a promising strategy for the development of broad-spectrum antiviral therapies. This compound, by disrupting the eIF4E-eIF4G interaction, represents a distinct mechanistic class compared to the eIF4A inhibitors like rocaglates, pateamine A, and hippuristanol. While the currently available data suggests a potent anti-coronavirus activity for this compound, further studies are warranted to explore its full antiviral spectrum. The eIF4A inhibitors have demonstrated efficacy against a wider range of RNA viruses, highlighting their potential as broad-spectrum antiviral agents. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other novel translation inhibitors, paving the way for the development of next-generation antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Blocking eIF4E-eIF4G interaction as a strategy to impair coronavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent anti-coronaviral activity of pateamines and new insights into their mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hippuristanol - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of 4E2RCat: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of 4E2RCat, a small molecule inhibitor of the eIF4E-eIF4G interaction. By objectively comparing the phenotypic outcomes of this compound treatment with genetic perturbation of its target, eIF4E, researchers can confidently ascertain the specificity of the compound's mechanism of action.
The eIF4E-eIF4G Interaction: A Critical Node in Translation
The eukaryotic translation initiation factor 4E (eIF4E) binds to the 5' cap of messenger RNAs (mRNAs), a crucial step for the recruitment of the ribosomal machinery and the initiation of protein synthesis. eIF4E then recruits the large scaffolding protein eIF4G, which in turn assembles the rest of the translation initiation complex. The small molecule this compound is designed to disrupt this primary interaction, thereby inhibiting cap-dependent translation.
Below is a diagram illustrating the central role of the eIF4E-eIF4G interaction in the translation initiation pathway.
Caption: The eIF4E-eIF4G signaling pathway in cap-dependent translation initiation.
Comparing this compound Effects with Genetic Knockdown/Knockout of eIF4E
To validate that the cellular effects of this compound are a direct consequence of inhibiting the eIF4E-eIF4G interaction, it is essential to compare them to the effects of genetically removing or reducing the levels of eIF4E. The following table summarizes the expected and reported outcomes.
| Parameter | This compound Treatment | eIF4E Knockdown (shRNA/siRNA) | eIF4E Knockout (CRISPR-Cas9) | Supporting Evidence |
| Mechanism of Action | Allosteric inhibitor of the eIF4E-eIF4G interaction. | Post-transcriptional silencing of eIF4E mRNA. | Permanent disruption of the eIF4E gene. | [1][2][3] |
| Effect on eIF4F Complex | Disrupts formation of the eIF4F complex.[4] | Reduces the available pool of eIF4E for eIF4F complex formation. | Prevents the formation of the eIF4F complex.[5][6] | [4][5][6] |
| Global Protein Synthesis | Inhibition of cap-dependent translation.[4] | Reduction in overall protein synthesis.[7] | Significant reduction in cap-dependent translation.[8] | [4][7][8] |
| Cell Growth and Proliferation | Inhibition of cell growth. | Decreased cell proliferation and colony formation.[3][9] | Impaired cell growth and proliferation.[5][6] | [3][9][5][6] |
| Cell Cycle | Not explicitly reported for this compound. | G1 phase arrest.[7] | G1 phase arrest.[3] | [3][7] |
| Expression of Oncogenic Proteins (e.g., Cyclin D1, c-Myc) | Reduction in the expression of proteins encoded by "weak" mRNAs. | Decreased expression of Cyclin D1.[9] | Downregulation of eIF4E target genes.[8] | [9][8] |
Experimental Protocols for Genetic Validation
Here, we provide detailed methodologies for key genetic experiments to validate the on-target effects of this compound.
Experimental Workflow: Target Validation using Genetic Approaches
Caption: Workflow for validating this compound's on-target effects using shRNA knockdown and CRISPR-Cas9 knockout.
Protocol 1: eIF4E Knockdown using shRNA
This protocol describes the generation of stable cell lines with reduced eIF4E expression using a lentiviral-based shRNA approach.
1. shRNA Design and Cloning:
-
Design at least two independent short hairpin RNAs (shRNAs) targeting different regions of the eIF4E mRNA sequence. Include a non-targeting scramble shRNA as a negative control.
-
Synthesize and anneal complementary oligonucleotides encoding the shRNA sequences.
-
Ligate the annealed oligos into a suitable lentiviral expression vector (e.g., pLKO.1).
2. Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
3. Cell Transduction and Selection:
-
Transduce the target cell line with the lentiviral particles at various multiplicities of infection (MOI) in the presence of polybrene (8 µg/mL).
-
After 24-48 hours, replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) to select for stably transduced cells.
4. Validation of Knockdown:
-
Expand the selected cell populations.
-
Assess the efficiency of eIF4E knockdown by Western blotting for eIF4E protein levels and RT-qPCR for eIF4E mRNA levels.
Protocol 2: eIF4E Knockout using CRISPR-Cas9
This protocol outlines the generation of eIF4E knockout cell lines using the CRISPR-Cas9 system.
1. Guide RNA (gRNA) Design and Vector Construction:
-
Design two or more gRNAs targeting an early exon of the eIF4E gene to maximize the likelihood of generating a loss-of-function mutation.
-
Clone the gRNAs into a vector that co-expresses the Cas9 nuclease and a selectable marker or fluorescent reporter.
2. Transfection and Single-Cell Cloning:
-
Transfect the target cells with the Cas9/gRNA expression vector.
-
48-72 hours post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.
3. Screening and Validation of Knockout Clones:
-
Expand the single-cell clones.
-
Screen for mutations at the target locus by PCR followed by Sanger sequencing or a T7 endonuclease I assay.
-
Confirm the absence of eIF4E protein expression in candidate knockout clones by Western blotting.
Protocol 3: Rescue Experiment
A rescue experiment is a powerful method to confirm on-target effects. This involves re-introducing the target protein and observing if the compound's effect is reversed.
1. Generation of a this compound-Resistant eIF4E Mutant (Hypothetical):
-
Based on the binding site of this compound on eIF4E, introduce point mutations that are predicted to disrupt drug binding without affecting the normal function of eIF4E. This step is crucial and may require structural biology insights.
2. Expression of Wild-Type and Mutant eIF4E in Knockout Cells:
-
In the validated eIF4E knockout cell line, introduce expression vectors for:
-
Wild-type eIF4E
-
The putative this compound-resistant eIF4E mutant
-
An empty vector control
-
3. Phenotypic Analysis:
-
Treat the engineered cell lines with this compound.
-
Assess the phenotypic readouts of interest (e.g., cell proliferation).
-
Expected Outcome: this compound should inhibit the growth of cells rescued with wild-type eIF4E but not those rescued with the this compound-resistant mutant. This result would provide strong evidence for the on-target activity of this compound.
Conclusion
The genetic validation approaches outlined in this guide are indispensable for the rigorous characterization of this compound's on-target effects. By demonstrating that the phenotypic consequences of this compound treatment are phenocopied by the genetic knockdown or knockout of eIF4E, and potentially rescued by a drug-resistant mutant, researchers can build a robust data package to support the continued development of this and other eIF4E-eIF4G interaction inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of eukaryotic translation initiation factor 4E suppresses cell growth and invasion, and induces apoptosis and cell cycle arrest in a human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Frontiers | Knockout of elF4E using CRISPR/Cas9 for large-scale production of resistant cucumber cultivar against WMV, ZYMV, and PRSV [frontiersin.org]
- 6. Frontiers | CRISPR-Cas9 Targeting of the eIF4E1 Gene Extends the Potato Virus Y Resistance Spectrum of the Solanum tuberosum L. cv. Desirée [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Differential requirements for eIF4E dose in normal development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eIF4E knockdown decreases breast cancer cell growth without activating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 4E2RCat's Activity Using Diverse Assay Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of 4E2RCat, a known inhibitor of the eIF4E-eIF4G interaction, across various biochemical and cell-based assay platforms. The data presented herein is supported by detailed experimental protocols to facilitate reproducibility and further investigation into the therapeutic potential of targeting cap-dependent translation.
Unveiling the Potency of this compound: A Quantitative Overview
The efficacy of this compound has been quantified using multiple methodologies, each providing a unique perspective on its inhibitory action. The following table summarizes the key quantitative data from these assays.
| Assay Platform | Parameter Measured | Target Interaction/Process | Result | Reference |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 50% Inhibitory Concentration (IC50) | eIF4E-eIF4GI Interaction | 13.5 μM | [1] |
| In Vitro Translation Assay | Inhibition of cap-dependent translation | Translation of a bicistronic mRNA construct | Specific inhibition of the cap-dependent cistron | [1] |
| Coronavirus Replication Assay (Immunoperoxidase Assay) | Reduction in infectious virus titers | Human Coronavirus 229E (HCoV-229E) replication | Dose- and time-dependent inhibition | [1][2] |
| Protein Synthesis Assay | Inhibition of in vivo protein synthesis | Overall cellular protein synthesis | Inhibition of protein synthesis without significant cell death | [1] |
In-Depth Experimental Protocols
To ensure the transparency and reproducibility of the findings, detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the inhibitory effect of this compound on the interaction between eukaryotic translation initiation factor 4E (eIF4E) and a fragment of eIF4G (eIF4GI).
Protocol:
-
Reagents: Recombinant eIF4E and a GST-tagged eIF4GI fragment are used. The assay employs a time-resolved fluorescence donor and acceptor pair.
-
Procedure: The assay is performed in a microtiter plate format. Varying concentrations of this compound are incubated with eIF4E and GST-eIF4GI.
-
Detection: The TR-FRET signal is measured, which is proportional to the extent of the eIF4E-eIF4GI interaction. A decrease in the FRET signal indicates inhibition.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[1]
Pulldown Assays
Pulldown assays provide qualitative confirmation of this compound's ability to disrupt the interaction between eIF4E and its binding partners.
Protocol:
-
Protein Binding: Recombinant eIF4E is incubated with GST-tagged eIF4GI, eIF4GII, or 4E-BP1 in the presence of either a vehicle control or this compound.[1][3]
-
Affinity Capture: Glutathione-sepharose beads are used to "pull down" the GST-tagged proteins and any interacting partners.
-
Washing: The beads are washed to remove non-specific binding proteins.
-
Elution and Detection: The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using antibodies specific for eIF4E. A reduced amount of eIF4E in the pulldown fraction in the presence of this compound indicates inhibition of the interaction.[1][3]
m7GTP Affinity Pulldown
This assay assesses the impact of this compound on the integrity of the eIF4F complex, which is essential for cap-dependent translation.
Protocol:
-
Complex Formation: A cell lysate, which is a rich source of the eIF4F complex, is incubated with either a vehicle or this compound.[1][3]
-
Affinity Chromatography: The lysate is then passed over a resin with a bound m7GTP cap analog. eIF4E, as part of the eIF4F complex, binds to this cap analog.
-
Elution and Analysis: The bound proteins are eluted and analyzed by Western blotting for the presence of eIF4E, eIF4GI, and eIF4A. A reduction in the co-purification of eIF4GI and eIF4A with eIF4E in the presence of this compound demonstrates the disruption of the eIF4F complex.[1][3]
In Vitro Translation Assay
This assay directly measures the functional consequence of eIF4E-eIF4G inhibition on protein synthesis.
Protocol:
-
Bicistronic Construct: A bicistronic mRNA construct is used, containing a cap-dependent firefly luciferase cistron and a cap-independent (IRES-dependent) Renilla luciferase cistron.[1]
-
In Vitro Translation Reaction: The bicistronic mRNA is translated in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of varying concentrations of this compound.
-
Luciferase Measurement: The activities of both firefly and Renilla luciferases are measured.
-
Interpretation: A selective decrease in firefly luciferase activity with no significant effect on Renilla luciferase activity indicates that this compound specifically inhibits cap-dependent translation.[1]
Visualizing the Mechanism of Action
To better understand the molecular interactions and pathways affected by this compound, the following diagrams illustrate the key signaling events and the experimental workflow for its validation.
Caption: mTOR pathway and this compound's inhibitory action.
The diagram above illustrates the central role of the mTOR pathway in regulating protein synthesis through the phosphorylation of 4E-BP1, which in turn releases eIF4E to form the active eIF4F complex with eIF4G.[4][5][6] this compound acts as an allosteric inhibitor, binding to eIF4E and preventing its interaction with eIF4G, thereby halting cap-dependent translation.[4]
Caption: Experimental workflow for this compound validation.
This workflow demonstrates a logical progression for validating the activity of an inhibitor like this compound. It begins with biochemical assays to confirm direct molecular interaction and inhibition, followed by cell-based assays to assess its functional consequences in a biological context, including efficacy and potential toxicity.
References
- 1. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4E2RCat
This document provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 4E2RCat. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety Information
Hazard Identification and Precautionary Statements:
This compound is a chemical compound that requires careful handling due to its potential hazards. A Safety Data Sheet (SDS) from Sigma-Aldrich indicates the following[1]:
-
Harmful if swallowed.
-
Causes severe skin burns and eye damage.
-
Very toxic to aquatic life.
-
Toxic to aquatic life with long-lasting effects.
Therefore, the following precautionary measures must be taken:
-
Do not breathe dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Face Protection | Face shield | To be used in addition to goggles when there is a high risk of splashing. |
| Body Protection | Laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use a properly fitted, air-purifying or air-fed respirator if a risk assessment shows one is necessary. | To prevent inhalation of dust or aerosols. |
Donning and Doffing PPE Workflow:
Caption: A diagram illustrating the correct sequence for putting on (donning) and taking off (doffing) PPE.
Operational Plan: Handling and Storage
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₈H₁₈N₂O₆ |
| Molecular Weight | 478.5 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Data sourced from a supplier's technical information.
Handling Protocol:
-
Preparation:
-
Ensure a clean and uncluttered workspace.
-
Verify that a calibrated analytical balance is available for weighing.
-
Have appropriate solvents (e.g., DMSO) and glassware ready.
-
Ensure all necessary PPE is available and in good condition.
-
-
Weighing:
-
Perform weighing in a chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat.
-
Carefully transfer the required amount of this compound to the weighing boat.
-
Close the primary container immediately after weighing.
-
-
Dissolving:
-
Add the weighed this compound to the appropriate solvent in a suitable container (e.g., a vial or flask).
-
Vortex or sonicate as needed to ensure complete dissolution.
-
Storage:
-
Store this compound in a tightly sealed container at -20°C.
-
The storage area should be dry and well-ventilated.
-
Keep away from incompatible materials.
Experimental Protocol: In Vitro eIF4E-eIF4G Interaction Assay
This protocol is a generalized procedure based on common biochemical assays used to study protein-protein interactions.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare purified recombinant eIF4E and a GST-tagged fragment of eIF4G.
-
Prepare binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 5% glycerol).
-
Prepare wash buffer (binding buffer with 0.1% Tween-20).
-
Prepare elution buffer (e.g., wash buffer with 20 mM glutathione).
-
-
Assay Procedure:
-
Immobilize GST-eIF4G on glutathione-coated microplate wells.
-
Wash the wells with wash buffer to remove unbound protein.
-
Add eIF4E to the wells, either pre-incubated with varying concentrations of this compound or with the compound added simultaneously.
-
Incubate to allow for binding.
-
Wash the wells to remove unbound eIF4E.
-
Add an antibody specific for eIF4E, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Add a substrate for the reporter enzyme and measure the signal (e.g., absorbance or fluorescence).
-
-
Data Analysis:
-
Plot the signal as a function of this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow:
Caption: A flowchart outlining the key steps in an in vitro eIF4E-eIF4G interaction assay.
Disposal Plan
As no specific disposal instructions for this compound were found, the following guidelines are based on general principles for the disposal of hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated consumables (e.g., weighing boats, gloves, paper towels) should be placed in a designated, labeled hazardous waste bag.
-
Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
Waste Labeling:
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The primary hazards (e.g., Harmful, Corrosive, Environmental Hazard)
-
The accumulation start date
Disposal Procedure:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
-
Do not dispose of this compound down the drain or in the regular trash.
Emergency Spill Response:
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure how to handle it.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If the spill is small and you are trained to do so, contain the spill using appropriate absorbent materials.
-
Clean-up: Wearing appropriate PPE, carefully clean the spill area. All materials used for clean-up must be disposed of as hazardous waste.
Signaling Pathway Context:
This compound is an inhibitor of the interaction between eIF4E and eIF4G. This interaction is a critical step in the initiation of cap-dependent translation.
Caption: A simplified diagram showing the inhibition of eIF4F complex formation by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
